1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
Description
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Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBRURHQKRNOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541328 | |
| Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92736-81-7 | |
| Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
CAS Number: 2736-81-7
This technical guide provides a comprehensive overview of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone, a halogenated aromatic ketone of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis methodologies, and potential applications, with a focus on providing actionable data and experimental insights.
Chemical and Physical Properties
This compound, also known as 2',4'-Dichloro-2,2,2-trifluoroacetophenone, is a trifluoromethyl ketone derivative. The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its reactivity and potential as a building block in organic synthesis. The dichlorinated phenyl ring further contributes to its chemical characteristics and biological activity.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 2736-81-7 |
| Molecular Formula | C₈H₃Cl₂F₃O |
| Molecular Weight | 243.01 g/mol |
| Appearance | Not definitively documented in readily available literature |
| Boiling Point | Not definitively documented in readily available literature |
| Melting Point | Not definitively documented in readily available literature |
| Density | Not definitively documented in readily available literature |
Note: Specific, experimentally verified physical constants for this compound are not widely published. The data for related isomers, such as 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone, should not be used as a direct substitute.
Synthesis Methodologies
The synthesis of this compound can be approached through established synthetic routes for aryl ketones. While specific, detailed experimental protocols for this exact isomer are not extensively published in peer-reviewed literature, the following methodologies, adapted from procedures for similar compounds, represent viable synthetic pathways.
Friedel-Crafts Acylation
The Friedel-Crafts acylation of 1,3-dichlorobenzene with a trifluoroacetylating agent is a primary route for the synthesis of this compound.
Experimental Protocol: Conceptual Friedel-Crafts Acylation
Materials:
-
1,3-Dichlorobenzene
-
Trifluoroacetic anhydride or Trifluoroacetyl chloride
-
Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)
-
Anhydrous, non-polar solvent (e.g., Dichloromethane, Carbon disulfide)
-
Hydrochloric acid (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add the anhydrous solvent and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add the trifluoroacetylating agent to the cooled suspension of the Lewis acid.
-
To this mixture, add a solution of 1,3-dichlorobenzene in the anhydrous solvent dropwise from the addition funnel, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Logical Workflow for Friedel-Crafts Acylation
Structural Analysis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone: A Technical Guide
Abstract: This technical guide provides a comprehensive structural analysis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone, a halogenated aromatic ketone of significant interest to researchers in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this paper employs a comparative methodology, integrating predicted spectral data with experimental findings from structurally similar analogs. The guide covers key analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Detailed experimental protocols and data interpretation are provided to serve as a robust resource for scientists engaged in the characterization of complex synthetic molecules.
Introduction
This compound belongs to the class of α-trihalogenated acetophenones. The presence of a trifluoromethyl group (-CF₃) and a dichlorinated phenyl ring imparts unique electronic properties, significantly influencing the molecule's reactivity, stability, and potential biological activity. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it a versatile intermediate in various organic syntheses. Accurate structural elucidation is paramount for understanding its chemical behavior and for its application as a building block in the development of novel pharmaceutical and agrochemical agents.
This document outlines the analytical workflows and expected results for the comprehensive structural characterization of this compound.
Predicted and Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra for the target compound and experimental data for analogs are summarized below.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the three protons on the aromatic ring. The electron-withdrawing effects of the chlorine atoms and the trifluoroacetyl group will cause these signals to appear in the downfield region (7.5-8.0 ppm).
| Compound Name | Proton Assignment | Predicted/Experimental δ (ppm) | Multiplicity | J (Hz) |
| This compound (Predicted) | H-3 | ~7.85 | d | ~2.1 |
| H-5 | ~7.60 | dd | ~8.5, 2.1 | |
| H-6 | ~7.95 | d | ~8.5 | |
| 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | H-2, H-6 | 8.06 | dd | 6.2, 0.9 |
Predicted data generated using standard NMR prediction algorithms. Experimental data for analog sourced from chemical literature.[1]
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum is characterized by the carbonyl carbon (C=O) and the carbon of the trifluoromethyl group (-CF₃), which will appear as quartets due to C-F coupling.
| Feature | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted J (Hz) |
| C=O | ~178.5 | q | ~35 |
| CF₃ | ~116.0 | q | ~290 |
| C-1 | ~132.0 | s | - |
| C-2 | ~136.5 | s | - |
| C-3 | ~131.0 | s | - |
| C-4 | ~140.0 | s | - |
| C-5 | ~128.0 | s | - |
| C-6 | ~130.5 | s | - |
Predicted data generated using standard NMR prediction algorithms.
2.1.3. ¹⁹F NMR Spectroscopy
A single, sharp signal is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the -CF₃ group. The typical chemical shift for a trifluoromethyl ketone is approximately -72 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The data below for the non-fluorinated analog, 2',4'-Dichloroacetophenone, is provided for comparison. The C=O stretch in the target molecule is expected at a higher wavenumber due to the electron-withdrawing trifluoromethyl group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Analog (2',4'-Dichloroacetophenone) Wavenumber (cm⁻¹) |
| C=O Stretch (Ketone) | 1715 - 1735 | 1690 |
| C-F Stretch | 1100 - 1300 (strong, multiple bands) | - |
| Ar C-H Stretch | > 3000 | 3080 |
| Ar C=C Bending | 1450 - 1600 | 1585, 1550 |
| C-Cl Stretch | 700 - 850 | 820 |
Analog data sourced from the NIST WebBook.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry is expected to yield a clear molecular ion peak (M⁺). The key fragmentation pathway involves the alpha-cleavage of the bond between the carbonyl group and the trifluoromethyl group.
| Ion Fragment | Expected m/z | Notes |
| [M]⁺ | 242, 244, 246 | Molecular ion. The isotopic pattern (approx. 9:6:1 ratio) will be characteristic of two chlorine atoms. |
| [M - F]⁺ | 223, 225, 227 | Loss of a fluorine atom. |
| [M - CF₃]⁺ | 173, 175, 177 | Alpha-cleavage, loss of the trifluoromethyl radical. This is expected to be a major fragment ion. |
| [C₇H₃Cl₂]⁺ | 145, 147 | Loss of CO from the [M - CF₃]⁺ fragment. |
| [CF₃]⁺ | 69 | Trifluoromethyl cation, a characteristic fragment. |
Expected fragmentation patterns are based on established principles of mass spectrometry.
Experimental Protocols
The following sections detail standardized protocols for the structural characterization of this compound.
Synthesis and Purification Workflow
The synthesis of halo-substituted trifluoroacetophenones typically involves a Grignard reaction between a substituted arylmagnesium halide and a trifluoroacetylating agent.
Caption: General workflow for the synthesis and purification of the target compound.
NMR Spectroscopy Protocol
3.2.1. Sample Preparation
-
Accurately weigh 15-20 mg of the purified sample for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[2]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.[2]
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of 4-5 cm.[4]
-
Cap the NMR tube securely.
3.2.2. Data Acquisition
-
The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
The instrument is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for all carbons not coupled to fluorine.
-
For ¹⁹F NMR, a simple pulse-acquire sequence is used without proton decoupling.
Mass Spectrometry Protocol
-
Sample Introduction: A dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced via direct infusion or through a Gas Chromatography (GC) inlet.
-
Ionization: Electron Ionization (EI) is used with a standard electron energy of 70 eV.
-
Analysis: The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, typically from 50 to 400 amu.
-
Data Processing: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.
X-ray Crystallography Protocol
-
Crystal Growth: High-quality single crystals are required. This is often the most challenging step and is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).[5]
-
Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5][6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to determine the precise atomic positions.
Structural Elucidation Workflow
The final structural confirmation is achieved by integrating data from all analytical techniques.
Caption: Integrated workflow for the structural elucidation of the target molecule.
Conclusion
The structural analysis of this compound requires a multi-technique approach. While direct experimental data is sparse, a combination of predictive methods and comparative analysis with structural analogs provides a strong basis for its characterization. The workflows and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to identify and characterize this and other complex halogenated ketones, facilitating their application in advanced chemical synthesis.
References
- 1. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | 1190865-44-1 [chemicalbook.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. benchchem.com [benchchem.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
Spectroscopic Profile of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone. Due to the limited availability of specific experimental data for this compound in public databases, this document presents a detailed analysis of structurally analogous compounds to predict and understand its spectroscopic behavior. This guide includes tabulated spectroscopic data for key analogues, detailed experimental protocols for acquiring such data, and a visual representation of a general workflow for spectroscopic analysis. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.
Introduction
This compound is a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. Its structural motifs, including the dichlorinated phenyl ring and the trifluoroacetyl group, are common in various biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide aims to provide a foundational understanding of its expected spectroscopic signature by examining closely related compounds.
Predicted and Analogous Spectroscopic Data
¹H NMR Spectral Data of Analogous Compounds
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the aromatic protons are expected to show complex splitting patterns due to their distinct chemical environments.
| Compound Name | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| 2',4'-Dichloroacetophenone [1][2] | CDCl₃ | 2.64 (s, 3H), 7.30-7.33 (q, 1H), 7.45 (d, J = 2.0 Hz, 1H), 7.54 (d, J = 8.5 Hz, 1H) |
| 2',4'-Difluoroacetophenone [3] | CDCl₃ | 2.62 (t, J=5.1 Hz, 3H), 6.87-6.95 (m, 2H), 7.94-8.01 (m, 1H) |
| Trifluoroacetophenone [4] | CDCl₃ | 7.54 (m, 2H), 7.73 (m, 1H), 8.07 (m, 2H) |
¹³C NMR Spectral Data of Analogous Compounds
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic carbons, the carbonyl carbon, and the trifluoromethyl carbon, with the latter two showing characteristic quartet splitting due to coupling with the fluorine atoms.[5]
| Compound Name | Solvent | Chemical Shift (δ) ppm |
| 2',4'-Dichloroacetophenone [1][6] | CDCl₃ | 30.6, 127.4, 130.5, 130.7, 132.5, 137.2, 137.7, 198.8 |
| 2,4'-Dichloroacetophenone [7][8] | - | 44.0, 128.9, 129.6, 134.8, 139.8, 190.1 |
Infrared (IR) Spectroscopy Data of Analogous Compounds
Infrared (IR) spectroscopy is used to identify functional groups in a molecule. For this compound, a strong absorption band is expected for the carbonyl (C=O) group. The position of this band is influenced by the electron-withdrawing trifluoromethyl group and the dichlorophenyl ring.[9]
| Compound Name | Key Absorptions (cm⁻¹) | Functional Group |
| 2',4'-Dichloroacetophenone | ~1700-1680[9] | Aromatic Ketone C=O Stretch |
| Trifluoroacetophenone [10][11] | ~1715[12] | Ketone C=O Stretch |
| General Aromatic Ketones [9] | 1700-1680 | C=O Stretch |
Mass Spectrometry (MS) Data of Analogous Compounds
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group and chlorine atoms. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic M+2 and M+4 peaks.[13]
| Compound Name | Molecular Weight ( g/mol ) | Key Fragmentation Notes |
| 1-(2,4-Dichlorophenyl)ethanone | 189.04[1] | Presence of two chlorine atoms will lead to a characteristic M, M+2, and M+4 isotopic pattern. |
| 2,2,2-Trifluoroacetophenone [14] | 174.12[14] | Likely fragmentation includes loss of CF₃. |
| 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone [15] | 261.00[15] | Isotopic pattern for two chlorine atoms is expected. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
¹H NMR Acquisition :
-
Use a standard 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
-
-
¹³C NMR Acquisition :
-
Use the same sample as for ¹H NMR.
-
Acquire the spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
Process the data with Fourier transformation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat (for liquids) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition :
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides extensive fragmentation information.[16] Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds and is a softer ionization technique.[17]
-
Data Acquisition :
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements for elemental composition determination.[5]
-
Workflow and Data Interpretation
The following diagram illustrates a general workflow for the spectroscopic analysis and structure elucidation of a synthesized organic compound.
Conclusion
This technical guide provides a foundational spectroscopic profile of this compound through the analysis of its structural analogues. The presented data tables and general experimental protocols offer a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. While direct experimental data for the title compound remains elusive in the public domain, the information compiled herein serves as a robust predictive tool for its characterization and will aid in its synthesis, identification, and application in future research endeavors.
References
- 1. rsc.org [rsc.org]
- 2. 2',4'-Dichloroacetophenone(2234-16-4) 1H NMR spectrum [chemicalbook.com]
- 3. 2',4'-Difluoroacetophenone(364-83-0) 1H NMR spectrum [chemicalbook.com]
- 4. Trifluoroacetophenone(434-45-7) 1H NMR spectrum [chemicalbook.com]
- 5. zefsci.com [zefsci.com]
- 6. 2',4'-Dichloroacetophenone(2234-16-4) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]
- 11. Trifluoroacetophenone(434-45-7) IR2 [m.chemicalbook.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uab.edu [uab.edu]
An In-depth Technical Guide to the Solubility of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone in Organic Solvents
Abstract: This technical guide addresses the solubility of the chemical intermediate 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS No: 92736-81-7). A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound. This document summarizes the available qualitative solubility information inferred from synthetic and purification procedures. Furthermore, it provides detailed, standardized experimental protocols for researchers to quantitatively determine the solubility of this compound in various organic solvents using established methods such as isothermal saturation and UV-Vis spectrophotometry.
Introduction
This compound is a halogenated acetophenone derivative. Compounds of this class are significant in medicinal chemistry and agrochemical synthesis due to the unique physicochemical properties imparted by the trifluoromethyl and dichlorophenyl moieties. These groups can influence molecular stability, reactivity, and biological activity. Understanding the solubility of this intermediate is critical for its synthesis, purification, formulation, and application in further chemical reactions.
Qualitative Solubility Data
Qualitative solubility can be inferred from solvents used during the synthesis, extraction, and purification processes described in various patents and chemical literature. The use of a solvent for a specific step implies at least partial, if not complete, solubility under the conditions of that step. The following table summarizes these observations.
| Organic Solvent | Process Context | Inferred Qualitative Solubility |
| Heptane | Used as an eluent in silica gel chromatography, often in combination with a more polar solvent. | Likely low to moderate solubility. |
| Ethyl Acetate | Used as a co-eluent with heptane for chromatographic purification. | Good solubility, especially when mixed with less polar solvents. |
| Dichloromethane (DCM) | Used for extraction of the compound from aqueous solutions. | High solubility. |
| Tetrahydrofuran (THF) | Commonly used as a solvent for reactions involving the synthesis of this compound. | High solubility. |
| Methyl tert-butyl ether (MTBE) | Used for extracting the compound from reaction mixtures. | Good solubility. |
| Sulfolane | Used as a polar solvent in certain synthesis reactions conducted at high temperatures. | Soluble, particularly at elevated temperatures. |
Note: This information is derived from descriptions of synthetic procedures and does not represent quantitative measurements. Actual solubility values are dependent on temperature and pressure.
Experimental Protocols for Quantitative Solubility Determination
To address the lack of quantitative data, researchers can employ standardized methods. The following protocols describe the gravimetric-based isothermal saturation method, a universally accepted technique for determining solid-liquid equilibrium solubility.
3.1. Isothermal Saturation Method (Gravimetric Analysis)
This method determines the equilibrium solubility of a compound in a solvent at a specific temperature by creating a saturated solution and measuring the mass of the dissolved solute in a known volume of the solvent.
Materials and Equipment:
-
This compound (high purity, >98%)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker bath or incubator
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials with airtight caps (e.g., 20 mL scintillation vials)
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.22 µm)
-
Evaporating dish or pre-weighed beaker
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 10.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation is reached.
-
Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure the system reaches solid-liquid equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.
-
Sample Extraction: Carefully withdraw a precise aliquot (e.g., 5.0 mL) of the clear supernatant using a pipette or syringe. To avoid drawing up solid particles, immediately pass the solution through a syringe filter into a pre-weighed evaporating dish or beaker.
-
Solvent Evaporation: Place the evaporating dish in a fume hood or under a gentle stream of nitrogen to slowly evaporate the solvent until the dissolved solid is left as a dry residue.
-
Mass Determination: Once all the solvent has evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on the analytical balance. The difference between this final mass and the initial mass of the empty dish gives the mass of the dissolved solute.
-
Calculation: Calculate the solubility using the determined mass of the solute and the volume of the aliquot taken.
Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.
Caption: Workflow for Isothermal Saturation Solubility Measurement.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, qualitative assessments indicate its solubility in common organic solvents used in synthesis and purification, such as dichloromethane, tetrahydrofuran, and ethyl acetate. For researchers and professionals in drug development requiring precise data, this guide provides a detailed and reliable experimental protocol for the quantitative determination of its solubility. The generation and publication of such data would be a valuable contribution to the scientific community, aiding in the optimization of processes involving this important chemical intermediate.
Unraveling the Activity of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone: A Look into its Presumed Mechanism of Action
Despite its specific chemical structure, a comprehensive review of publicly available scientific literature reveals a notable absence of in-depth research on the direct mechanism of action of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone. The existing information strongly suggests that this compound predominantly serves as a chemical intermediate in the synthesis of other molecules, rather than being a subject of extensive biological investigation itself. Consequently, a detailed technical guide on its core mechanism of action, complete with quantitative data and specific experimental protocols, cannot be constructed from the current body of evidence.
This guide will, therefore, focus on the plausible, yet unconfirmed, mechanism of action based on the compound's chemical class—trifluoromethyl ketones. It will also touch upon the general biological activities observed in structurally related compounds to provide a broader context for researchers, scientists, and drug development professionals.
The Postulated Mechanism: A Tale of Enzyme Inhibition
The key to understanding the potential biological activity of this compound lies in its trifluoromethyl ketone group. This functional group is a well-established pharmacophore known for its ability to inhibit a class of enzymes called hydrolytic enzymes, which include proteases and esterases.
The proposed mechanism centers on the highly electrophilic nature of the carbonyl carbon in the trifluoromethyl ketone moiety. The potent electron-withdrawing effect of the three fluorine atoms makes this carbon an attractive target for nucleophilic attack. In the context of a hydrolytic enzyme, a key serine residue in the active site can act as the nucleophile.
This interaction is believed to lead to the formation of a stable, covalent bond between the enzyme's serine residue and the ketone, resulting in a tetrahedral intermediate known as a hemiketal. This hemiketal structure is thought to mimic the transition state of the natural substrate, effectively blocking the enzyme's active site and inhibiting its catalytic activity. While this is a general mechanism for trifluoromethyl ketones, specific enzyme targets for this compound have not been identified in the literature.[1]
Insights from Related Dichlorophenyl Compounds
While direct data on this compound is scarce, examining compounds containing the dichlorophenyl moiety can offer some perspective on potential, though speculative, biological activities. For instance, various dichlorophenyl-containing molecules have been investigated as:
-
Cannabinoid Receptor (CB2) Agonists: Certain pyrimidine derivatives with a dichlorophenyl group have been identified as selective CB2 receptor agonists, showing potential in the treatment of inflammatory pain.
-
Furin Inhibitors: Dichlorophenylpyridine-based molecules have been shown to inhibit furin, a proprotein convertase, through an induced-fit mechanism. This has implications for broad-spectrum antiviral therapeutics.
-
Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Agonists: A complex molecule incorporating a dichlorophenylsulfonyl group has been identified as a potent TRPV4 channel agonist.
It is crucial to emphasize that these examples do not define the mechanism of action for this compound but rather illustrate the diverse biological roles that the dichlorophenyl scaffold can participate in.
Quantitative Data and Experimental Protocols
Visualizing the Putative Mechanism
The following diagram illustrates the generalized mechanism by which a trifluoromethyl ketone, such as this compound, is proposed to inhibit a serine hydrolase.
Caption: General inhibitory mechanism of trifluoromethyl ketones on serine hydrolases.
References
In-Depth Technical Guide: Biological Activity of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of halogenated phenyl ethanones represent a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The core structure of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone combines the structural features of a dichlorinated phenyl ring and a trifluoroethanone moiety, both of which are known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The trifluoromethyl group can enhance metabolic stability and membrane permeability, while the dichlorophenyl group is a common feature in many antimicrobial and anticancer agents.
This technical guide provides a comprehensive overview of the biological activities of derivatives of this core structure, with a particular focus on Schiff bases, thiosemicarbazones, and hydrazones. While direct studies on derivatives of this compound are limited in the readily available literature, this guide synthesizes data from structurally analogous compounds, particularly derivatives of dichlorohydroxyphenyl ethanone, to project the potential therapeutic applications of this class of compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel therapeutic agents based on this scaffold.
Quantitative Biological Activity Data
The biological activity of derivatives is often quantified by parameters such as the Minimum Inhibitory Concentration (MIC) for antimicrobial and antifungal agents, and the half-maximal inhibitory concentration (IC50) for cytotoxicity and enzyme inhibition. The following tables summarize the available quantitative data for structurally related compounds.
Table 1: Antimicrobial Activity of Schiff Base Metal Complexes Derived from 1-(3,5-dichloro-2-hydroxyphenyl) ethanone
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Ligand: (E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol | Staphylococcus aureus | - | - | [1] |
| Escherichia coli | - | - | [1] | |
| Pseudomonas aeruginosa | - | - | [1] | |
| Bacillus subtilis | - | - | [1] | |
| Co(II) Complex | Staphylococcus aureus | 25 | 25 | [1] |
| Escherichia coli | 23 | 25 | [1] | |
| Pseudomonas aeruginosa | 20 | 50 | [1] | |
| Bacillus subtilis | 24 | 25 | [1] | |
| Zn(II) Complex | Staphylococcus aureus | 22 | 50 | [1] |
| Escherichia coli | 20 | 50 | [1] | |
| Pseudomonas aeruginosa | 18 | 100 | [1] | |
| Bacillus subtilis | 21 | 50 | [1] | |
| Pd(II) Complex | Staphylococcus aureus | 24 | 25 | [1] |
| Escherichia coli | 22 | 25 | [1] | |
| Pseudomonas aeruginosa | 21 | 50 | [1] | |
| Bacillus subtilis | 23 | 25 | [1] | |
| Ligand: (E)-2,4-dichloro-6-(1-((4-fluorophenyl)imino)ethyl)phenol | Staphylococcus aureus | - | - | [2] |
| Escherichia coli | - | - | [2] | |
| Pseudomonas aeruginosa | - | - | [2] | |
| Bacillus subtilis | - | - | [2] | |
| Cu(II) Complex | Staphylococcus aureus | 28 | 25 | [2] |
| Escherichia coli | 26 | 25 | [2] | |
| Pseudomonas aeruginosa | 24 | 50 | [2] | |
| Bacillus subtilis | 27 | 25 | [2] | |
| Ni(II) Complex | Staphylococcus aureus | 26 | 25 | [2] |
| Escherichia coli | 25 | 25 | [2] | |
| Pseudomonas aeruginosa | 22 | 50 | [2] | |
| Bacillus subtilis | 24 | 25 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the synthesis and biological evaluation of Schiff base derivatives analogous to those based on the core topic.
Synthesis of Schiff Base Ligand
This protocol describes the synthesis of (E)-2,4-dichloro-6-(1-((4-substituted-phenyl)imino)ethyl)phenol, a Schiff base ligand derived from a dichlorohydroxyphenyl ethanone.[1][2]
-
Reaction Setup: A mixture of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone (1 mmol) and a substituted aniline (e.g., 4-chloroaniline or 4-fluoroaniline) (1 mmol) is dissolved in ethanol.
-
Catalysis: A few drops of concentrated sulfuric acid are added to the solution to catalyze the condensation reaction.
-
Reflux: The reaction mixture is refluxed for a suitable duration, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the pure Schiff base ligand.
-
Characterization: The structure of the synthesized ligand is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and mass spectrometry.
Synthesis of Metal Complexes
This protocol outlines the general procedure for the synthesis of metal complexes of the Schiff base ligand.[1][2]
-
Complexation Reaction: A solution of the Schiff base ligand (2 mmol) in ethanol is added to an ethanolic solution of the respective metal salt (e.g., Co(II), Cu(II), Ni(II), Zn(II), Pd(II) nitrate or chloride salts) (1 mmol).
-
Reaction Conditions: The resulting mixture is stirred and refluxed for several hours.
-
Isolation: The formed precipitate of the metal complex is filtered, washed with ethanol, and dried.
-
Characterization: The coordination of the metal ion to the ligand is confirmed by FT-IR, UV-Vis spectroscopy, and elemental analysis.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[1][2]
-
Preparation of Media: Nutrient agar plates are prepared and swabbed with a fresh culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis).
-
Well Preparation: Wells of a defined diameter are made in the agar plates using a sterile borer.
-
Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate the experimental workflow and a potential mechanism of action.
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Potential antimicrobial mechanism of action.
References
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the halogenated aromatic ketone, 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone. This compound is a valuable intermediate in the pharmaceutical and agrochemical industries, with demonstrated potential in the development of novel therapeutic agents, particularly for its antibacterial and antifungal properties.[1] This document details established synthetic methodologies, including Friedel-Crafts acylation and Grignard reactions, and presents a compilation of spectroscopic data for its characterization. While specific experimental data for the title compound is limited in publicly available literature, this guide consolidates information from analogous compounds to provide a robust framework for researchers.
Introduction
This compound is a specialty chemical distinguished by its dichlorinated phenyl ring and a trifluoroacetyl group. This unique combination of a halogenated aromatic moiety and a trifluoromethyl group imparts specific chemical reactivity and biological activity.[1] The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it a versatile precursor for a variety of organic transformations. Its derivatives have shown promise as antibacterial and antifungal agents, highlighting its importance in medicinal chemistry and drug discovery.[1]
Synthesis Methodologies
The synthesis of this compound can be primarily achieved through two well-established synthetic routes: Friedel-Crafts acylation and the Grignard reaction.
Friedel-Crafts Acylation
The Friedel-Crafts acylation of 1,3-dichlorobenzene with a trifluoroacetylating agent is a direct method for the synthesis of the target molecule. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Experimental Protocol (Adapted from a general procedure for Friedel-Crafts acylation):
-
Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add 1,3-dichlorobenzene and a suitable inert solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the mixture in an ice bath (0-5 °C). Add anhydrous aluminum chloride in portions with stirring.
-
Acylating Agent Addition: Add trifluoroacetyl chloride dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Grignard Reaction
An alternative route involves the reaction of a Grignard reagent derived from 1-bromo-2,4-dichlorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or N-methoxy-N-methyltrifluoroacetamide.
Reaction Scheme:
Experimental Protocol (Adapted from a general procedure for Grignard reactions):
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine in anhydrous diethyl ether. Add a small amount of 1-bromo-2,4-dichlorobenzene to initiate the reaction. Once the reaction starts, add the remaining 1-bromo-2,4-dichlorobenzene in anhydrous ether dropwise to maintain a gentle reflux. After the addition, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Acylating Agent: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of trifluoroacetic anhydride in anhydrous ether dropwise.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent, purify the crude product by distillation or column chromatography.
Characterization Data
NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general NMR principles. Actual values may vary.)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.5 - 7.8 | m |
Table 2: Reported ¹³C NMR Chemical Shifts for a Structurally Similar Compound (1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone) [2]
| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| C=O | 177.9 | q, ²J(C-F) = 36.6 |
| CF₃ | 116.1 | q, ¹J(C-F) = 290.5 |
| Aromatic C | 126.9 - 148.4 | various |
Table 3: Expected ¹⁹F NMR Chemical Shift for this compound (Note: Based on typical ranges for trifluoromethyl ketones.)
| Fluorine | Chemical Shift (δ, ppm) |
| -CF₃ | -70 to -80 |
Infrared (IR) Spectroscopy
Table 4: Characteristic IR Absorption Bands for Trifluoroacetophenones
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1700 - 1730 | Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
Mass Spectrometry
Table 5: Predicted Mass Spectrometry Fragmentation for this compound (Note: Based on common fragmentation patterns of aromatic ketones.)
| m/z | Fragment Ion |
| 242/244/246 | [M]⁺ (Molecular ion) |
| 173/175 | [M - CF₃]⁺ |
| 145/147 | [C₆H₃Cl₂]⁺ |
| 69 | [CF₃]⁺ |
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Proposed Catalytic Pathway
While a specific signaling pathway for this compound is not well-defined in the literature, the reactivity of the trifluoroacetophenone moiety is of significant interest. The following diagram illustrates a proposed catalytic pathway for the oxidation of substrates using a trifluoroacetophenone catalyst and a peroxide, which is a known reaction for this class of compounds.
References
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides a concise technical overview of the physicochemical properties of 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone, a compound of interest in various research and development applications. The data presented herein is compiled from publicly available chemical databases.
Physicochemical Properties
The fundamental molecular characteristics of 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂F₃O | [1][2][3][4][5] |
| Molecular Weight | 243.01 g/mol | [1][2][4][5] |
Chemical Structure and Properties Relationship
The following diagram illustrates the relationship between the compound's name and its core molecular properties.
References
An In-depth Technical Guide to the Purity Analysis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines detailed experimental protocols for chromatographic and spectroscopic techniques, presents data in a structured format, and includes workflow visualizations to aid in the quality assessment of this compound.
Introduction
This compound is a halogenated aromatic ketone whose purity is critical for the safety and efficacy of the final products. A thorough purity analysis is essential to identify and quantify any process-related impurities, degradation products, and residual solvents. This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for a comprehensive quality control assessment.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the potency of this compound and for quantifying known and unknown impurities. The strong UV absorbance of the aromatic ring and carbonyl group allows for sensitive detection.
Experimental Protocol: RP-HPLC
A robust RP-HPLC method can be developed based on methodologies used for structurally similar compounds.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 30 minutes |
Reagent and Standard Preparation:
-
Acetonitrile and Water: HPLC grade.
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
Reference Standard: this compound with a purity of >99.5%.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the test sample and prepare as described for the standard stock solution.
Data Presentation: HPLC Analysis
The following table summarizes the expected quantitative data for the HPLC analysis.
| Analyte | Retention Time (min) | Relative Retention Time | Response Factor | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound | ~15.2 | 1.00 | 1.00 | ~0.01% | ~0.03% |
| Potential Isomeric Impurity (e.g., 3,4-dichloro) | ~14.8 | ~0.97 | To be determined | To be determined | To be determined |
| Potential Starting Material (1,3-dichlorobenzene) | ~18.5 | ~1.22 | To be determined | To be determined | To be determined |
Note: Retention times and response factors are illustrative and must be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is an ideal technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents and certain process by-products.
Experimental Protocol: GC-MS
Instrumentation and Conditions:
| Parameter | Value |
| GC-MS System | A standard GC-MS system with a split/splitless injector and a mass selective detector. |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Split ratio: 50:1) |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | 40-450 amu. |
| Solvent Delay | 3 minutes. |
Sample Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable volatile solvent such as acetone or dichloromethane.
Potential Impurities
Based on common synthetic routes (e.g., Friedel-Crafts acylation of 1,3-dichlorobenzene), potential impurities could include:
-
Isomeric Products: 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone, 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone.
-
Unreacted Starting Materials: 1,3-Dichlorobenzene.
-
By-products: Polychlorinated species or products of side reactions.
-
Residual Solvents: Toluene, Dichloromethane, etc.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis
NMR spectroscopy is a powerful tool for the unambiguous structural identification of this compound and for quantitative purity determination (qNMR). ¹H, ¹³C, and ¹⁹F NMR should be employed for a full characterization.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Instrumentation and Parameters:
| Parameter | Value |
| Spectrometer | 400 MHz or higher field strength NMR spectrometer. |
| Solvent | Chloroform-d (CDCl₃) or Acetone-d₆. |
| Internal Standard | A certified internal standard with a known purity and non-overlapping signals, such as 1,3,5-trimethoxybenzene or maleic anhydride. |
| Pulse Sequence | A standard 90° pulse experiment. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the analyte and internal standard. |
| Number of Scans | 16 or higher for good signal-to-noise. |
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Accurately weigh approximately 10 mg of the internal standard.
-
Dissolve both in a known volume of deuterated solvent in a clean vial.
-
Transfer an appropriate volume to an NMR tube.
Purity Calculation:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Data Presentation: NMR Analysis
| Nucleus | Expected Chemical Shifts (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H NMR | ~7.5-7.8 | m | - | Aromatic protons |
| ¹³C NMR | ~118 (q) | q | ¹JCF ≈ 290 | -CF₃ |
| ~128-135 | m | - | Aromatic carbons | |
| ~178 (q) | q | ²JCF ≈ 36 | -C=O | |
| ¹⁹F NMR | ~-72 | s | - | -CF₃ |
Note: Chemical shifts are approximate and should be confirmed with a reference standard.
Visualized Workflows
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Overall workflow for the purity analysis of the target compound.
Caption: Logical workflow for the identification of unknown impurities.
Conclusion
The purity of this compound can be comprehensively assessed using a combination of chromatographic and spectroscopic techniques. RP-HPLC is the principal method for potency determination and impurity profiling, while GC-MS is essential for identifying volatile impurities. NMR spectroscopy provides definitive structural confirmation and an orthogonal method for quantitative purity assessment. By implementing the detailed protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical chemical intermediate.
Methodological & Application
Application Notes: Synthesis of Chiral 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The enantioselective reduction of prochiral ketones is a primary strategy for accessing these valuable intermediates. This document provides detailed application notes and protocols for the synthesis of chiral 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol from its corresponding ketone, 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone. Two powerful and widely used methods are highlighted: the Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction using ketoreductases (KREDs).
Methods Overview
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and versatile method for the enantioselective reduction of a wide range of prochiral ketones.[1][2] It utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, in the presence of a borane source.[1][3] The catalyst coordinates with both the borane and the ketone, facilitating a stereoselective hydride transfer via a rigid six-membered transition state. This method is known for its high enantioselectivity and predictable stereochemical outcome.[3]
Biocatalytic Reduction
Biocatalytic reduction using ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), offers an environmentally friendly and highly selective alternative to traditional chemical methods.[4] These enzymes catalyze the reduction of ketones with exceptional enantio- and regioselectivity under mild reaction conditions.[4] KREDs require a nicotinamide cofactor (NADH or NADPH) as a hydride source. To make the process economically viable, an in-situ cofactor regeneration system is typically employed, often using a sacrificial alcohol like isopropanol and a second enzyme or the same KRED to recycle the cofactor.[5]
Data Presentation
While specific data for the asymmetric reduction of this compound is not extensively available in the public domain, the tables below present representative data for analogous trifluoromethyl ketones and the closely related 2-chloro-1-(2,4-dichlorophenyl)ethanone to demonstrate the expected efficacy of these methods.
Table 1: Representative Data for Corey-Bakshi-Shibata (CBS) Reduction of Aromatic Ketones
| Catalyst (Enantiomer) | Borane Source | Substrate | Solvent | Temp. (°C) | Yield (%) | ee (%) | Product Enantiomer |
| (R)-2-Methyl-CBS-oxazaborolidine | Catecholborane | Cyclopentenone derivative | Toluene | -78 | High | >95 | (S)-alcohol |
| (S)-Me-CBS-oxazaborolidine | BH₃·THF | Aryl-aliphatic ketone | THF | -40 to -78 | High | >95 | (R)-alcohol |
Table 2: Representative Data for Biocatalytic Reduction of 2-Chloro-1-(2,4-dichlorophenyl)ethanone
| Enzyme (Source) | Cofactor Regeneration | Substrate Concentration | Yield (%) | ee (%) | Product Enantiomer |
| Ketoreductase (Scheffersomyces stipitis) | Glucose/GDH | 67 g/L | 88.2 | >99.9 | (R) |
| Carbonyl Reductase (Lactobacillus kefir) | Not specified | 100-300 g/L | High | >99 | (S) |
| Recombinant Candida macedoniensis AKU 4588 | Not specified | Not specified | High | >99 | (R) |
Experimental Protocols
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction for the Synthesis of (S)-1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol (General Procedure)
This protocol is a general guideline based on established CBS reduction procedures. Optimization of catalyst loading, temperature, and reaction time may be necessary for the specific substrate.
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Aqueous HCl (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.).
-
Add anhydrous THF to the flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane source (0.6 eq.) to the catalyst solution while maintaining the temperature at 0 °C. Stir for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Add the ketone solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Biocatalytic Reduction for the Synthesis of Chiral 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol (General Procedure)
This protocol provides a general framework for a whole-cell biocatalytic reduction. The choice of microorganism or isolated enzyme, substrate loading, and reaction conditions will require screening and optimization.
Materials:
-
This compound
-
Ketoreductase-expressing microorganism (e.g., recombinant E. coli or yeast strain) or isolated KRED
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Glucose (for cofactor regeneration)
-
Glucose dehydrogenase (GDH) (if using isolated KRED)
-
NADP⁺ or NAD⁺
-
Isopropanol (as co-substrate/co-solvent)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a suspension of the whole cells or a solution of the isolated KRED in the phosphate buffer.
-
If using an isolated enzyme, add the cofactor (e.g., NADP⁺, ~1 mM) and glucose dehydrogenase.
-
Add glucose (e.g., 1.5 eq. relative to the substrate) to the reaction mixture.
-
Add this compound to the desired concentration. The substrate may be added neat or as a solution in a co-solvent like isopropanol or DMSO to improve solubility.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation (e.g., 200 rpm).
-
Monitor the reaction progress by HPLC or gas chromatography (GC), measuring the disappearance of the ketone and the appearance of the alcohol.
-
Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product if necessary by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
References
- 1. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 5. scihorizon.com [scihorizon.com]
Application Notes and Protocols for the Asymmetric Reduction of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the asymmetric reduction of 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone to produce the chiral alcohol, (R)- or (S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanol. This chiral alcohol is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below are based on established methods for the asymmetric reduction of trifluoromethyl ketones, including Corey-Itsuno-Shibata (CBS) reduction, asymmetric transfer hydrogenation, and enzymatic reduction.
Introduction
The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to optically active secondary alcohols. Trifluoromethylated alcohols, in particular, are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity. The substrate, this compound, presents a challenging yet important target for asymmetric reduction due to the steric and electronic properties of the dichlorophenyl and trifluoromethyl groups. This application note details three reliable methods to achieve this transformation with high enantioselectivity.
Data Presentation
The following tables summarize typical quantitative data for the asymmetric reduction of trifluoromethyl ketones using different catalytic systems. While specific results for this compound may vary, these data provide a benchmark for expected performance.
Table 1: Corey-Itsuno-Shibata (CBS) Reduction of Trifluoromethyl Ketones
| Catalyst (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| (R)-2-Methyl-CBS-oxazaborolidine (10) | BH₃·THF | THF | 20 | 1 | >95 | >95 |
| (S)-2-Methyl-CBS-oxazaborolidine (10) | BH₃·SMe₂ | Toluene | -20 | 2 | >95 | >97 |
| (R)-2-Butyl-CBS-oxazaborolidine (5) | Catecholborane | THF | -78 | 24 | 90 | >99 |
Table 2: Asymmetric Transfer Hydrogenation of Trifluoromethyl Ketones
| Catalyst | Ligand | H-Source | Base | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | NEt₃ | CH₂Cl₂ | 28 | >99 | 97 |
| [Ir(Cp)Cl₂]₂ | (S,S)-f-amphol | HCOOH/NEt₃ | NEt₃ | CH₂Cl₂ | 40 | 99 | 99 |
| [RhCl₂(Cp)]₂ | (R,R)-TsDPEN | i-PrOH | KOH | i-PrOH | 80 | 95 | 92 |
Table 3: Enzymatic Reduction of Trifluoromethyl Ketones
| Enzyme | Cofactor Regeneration | Substrate Conc. (mM) | Solvent | pH | Temp (°C) | Yield (%) | e.e. (%) |
| Ketoreductase (KRED) | Glucose/GDH | 50 | Aq. Buffer/IPA | 7.0 | 30 | >99 | >99.5 |
| Alcohol Dehydrogenase (ADH-A) | Isopropanol | 10 | Aq. Buffer | 7.5 | 25 | 98 | >99 |
| Carbonyl Reductase from Scheffersomyces stipitis | NADPH | 20 | Aq. Buffer | 6.5 | 35 | 97 | >99 |
Experimental Protocols
Protocol 1: Corey-Itsuno-Shibata (CBS) Reduction
This protocol describes the asymmetric reduction of this compound using an oxazaborolidine catalyst.[1][2][3] This method is known for its high enantioselectivity and reliability.[4][5]
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Syringes
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add BH₃·THF (0.6 eq, 1 M in THF) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the ketone solution to the catalyst-borane mixture at 0 °C over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation
This protocol utilizes a ruthenium catalyst with a chiral diamine ligand for the transfer hydrogenation of the ketone.[6][7] Formic acid/triethylamine serves as the hydrogen source.
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq) in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst.
-
Prepare a 5:2 mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture (5 eq) to the catalyst solution.
-
Dissolve this compound (1.0 eq) in CH₂Cl₂ and add it to the reaction mixture.
-
Stir the reaction at 28 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Protocol 3: Enzymatic Reduction
This protocol employs a ketoreductase (KRED) for the asymmetric reduction, offering high selectivity and mild reaction conditions.[8][9] A glucose/glucose dehydrogenase (GDH) system is used for cofactor (NADPH) regeneration.
Materials:
-
This compound
-
Ketoreductase (KRED)
-
NADP⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropanol (IPA) or Dimethyl sulfoxide (DMSO) as a co-solvent
-
Ethyl acetate
Procedure:
-
In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.
-
Add D-glucose (1.5 eq), NADP⁺ (0.01 eq), and GDH.
-
Add the ketoreductase to the buffer solution.
-
Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., IPA or DMSO) and add it to the reaction mixture.
-
Stir the mixture at 30 °C for 24 hours. Monitor the conversion by HPLC.
-
After the reaction is complete, extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product if necessary, though enzymatic reactions often yield high purity products.
-
Determine the enantiomeric excess by chiral HPLC.
Visualizations
Caption: General workflow for the asymmetric reduction of this compound.
Caption: Simplified mechanism of the Corey-Itsuno-Shibata (CBS) reduction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. synarchive.com [synarchive.com]
- 5. youtube.com [youtube.com]
- 6. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products, making its accurate quantification crucial for quality control and reaction monitoring. The described method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for this compound.
Introduction
This compound is a halogenated aromatic ketone of significant interest in synthetic chemistry. The purity and concentration of this intermediate directly impact the yield and quality of the final products. Therefore, a validated analytical method is essential for in-process control and final product release. The method described herein is based on established principles of reverse-phase chromatography, which separates compounds based on their hydrophobicity. The aromatic and ketone functionalities of the target analyte allow for sensitive detection using a standard UV-Vis detector.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. The following table summarizes the instrumental parameters.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
Reagent and Standard Preparation
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
This compound Reference Standard: Purity >98%
-
Diluent: Acetonitrile:Water (70:30, v/v)
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Preparation of Calibration Standards:
Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The sample preparation procedure may vary depending on the sample matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are illustrative and should be confirmed during method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Expected Result |
| Retention Time (min) | Approximately 4.5 |
| Linearity (r²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | ≤ 2.0 |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is suitable for routine quality control analysis in both research and manufacturing environments. It is recommended to perform a full method validation according to ICH guidelines before implementation in a regulated laboratory.
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone as an intermediate for miconazole synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miconazole, a widely used imidazole antifungal agent, is synthesized through a multi-step process. A critical step in this synthesis involves the N-alkylation of imidazole with a suitable electrophilic intermediate. While various derivatives of 1-(2,4-dichlorophenyl)ethanone serve as precursors, this document details the established and well-documented synthetic pathways. These protocols provide a comprehensive guide for laboratory-scale synthesis, including reaction conditions, purification methods, and characterization of intermediates.
Introduction
Miconazole is an essential medicine used to treat a variety of fungal infections. Its synthesis has been the subject of extensive research, leading to several optimized routes. A common strategy employs a 1-(2,4-dichlorophenyl)ethanone derivative as a key intermediate. This document outlines the primary synthetic routes, focusing on the preparation of the crucial alcohol intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, and its subsequent conversion to miconazole.
Note on the Intermediate: While the prompt specified the use of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone, a comprehensive literature search did not yield established protocols for miconazole synthesis using this specific intermediate. The trifluoromethyl group is not a typical leaving group for the nucleophilic substitution reaction with imidazole required in this synthesis. The following protocols are based on scientifically validated and published methods that utilize intermediates with more conventional leaving groups, such as a chloro or a diazo group.
Miconazole Synthesis Pathway
The synthesis of miconazole is generally achieved through a three-step process starting from a substituted 1-(2,4-dichlorophenyl)ethanone. The overall transformation is depicted below:
Caption: General synthetic pathway for miconazole.
Experimental Protocols
Two common protocols for the synthesis of the key intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, and its subsequent conversion to miconazole are detailed below.
Protocol 1: From 2-Chloro-1-(2,4-dichlorophenyl)ethanone
This is a widely used industrial method for producing miconazole nitrate.[1][2]
Step 1: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
-
Suspend 2 moles of imidazole in 1 L of dichloromethane.
-
Add 1 mole of 2-chloro-1-(2,4-dichlorophenyl)ethanone and stir for 30 minutes.
-
Heat the mixture to reflux for 5 hours.
-
After the reaction is complete, distill off the dichloromethane under reduced pressure.
-
Dissolve the residue and proceed with purification.
Step 2: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
-
The crude 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is reduced using a suitable reducing agent like potassium borohydride.[1][2]
Step 3: Synthesis of Miconazole
-
The resulting 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is then subjected to an O-alkylation reaction with 2,4-dichlorobenzyl chloride to yield miconazole.[1][2]
Protocol 2: From 2-Diazo-1-(2,4-dichlorophenyl)ethanone (Alternative Laboratory Synthesis)
This method utilizes a carbenoid insertion reaction and is suitable for laboratory-scale synthesis.[3][4]
Step 1: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
-
To a stirring solution of imidazole (2 mmol) and copper(II) acetylacetonate (0.2 mmol) in toluene (2 mL) at 85°C, add a solution of 2-diazo-1-(2,4-dichlorophenyl)ethanone (1.05 mmol) in toluene (8 mL) via syringe pump over 1 hour under a nitrogen atmosphere.[4]
-
Allow the resulting mixture to cool to room temperature while continuing to stir for an additional hour.[4]
-
The product can be purified by column chromatography.
Step 2: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
-
To a suspension of sodium borohydride (1.1 mmol) in anhydrous methanol (50 mL), add a solution of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (1.1 mmol) in methanol (5 mL) while maintaining the temperature below 5°C under a nitrogen atmosphere.[5]
-
Stir the mixture at room temperature for 1 hour and then heat at 50°C for 1 hour.[5]
-
Cool the reaction to room temperature and remove the solvent in vacuo.[5]
Step 3: Synthesis of Miconazole
-
Prepare the sodium salt of the alcohol intermediate by reacting it with sodium hydride in DMF.[4]
-
React the sodium salt with a crude mesylate of 2,4-dichlorobenzyl alcohol in DMF at room temperature.[4]
-
After workup, miconazole is obtained with a reported yield of 70%.[4]
Data Presentation
| Step | Starting Material | Reagents | Product | Yield | Reference |
| Protocol 1 | |||||
| N-Alkylation | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Imidazole, Dichloromethane | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | >90% | [1],[2] |
| Reduction | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | Potassium borohydride | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | High | [1],[2] |
| O-Alkylation | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | 2,4-Dichlorobenzyl chloride | Miconazole | >64% | [1],[2] |
| Protocol 2 | |||||
| N-Alkylation (Carbenoid Insertion) | 2-Diazo-1-(2,4-dichlorophenyl)ethanone | Imidazole, Copper(II) acetylacetonate, Toluene | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | ~70% | [4] |
| Reduction | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | Sodium borohydride, Methanol | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | High | [5] |
| O-Alkylation | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Sodium hydride, 2,4-Dichlorobenzyl mesylate, DMF | Miconazole | 70% | [4] |
Experimental Workflow Visualization
The following diagram illustrates the laboratory workflow for the synthesis of miconazole via the carbenoid insertion pathway (Protocol 2).
Caption: Laboratory workflow for miconazole synthesis.
Conclusion
The synthesis of miconazole is a well-established process with multiple effective routes. The choice of protocol may depend on the desired scale of synthesis, available starting materials, and safety considerations. The methods detailed in these application notes provide robust and reproducible procedures for the preparation of this important antifungal agent. Further research may explore novel intermediates and catalytic systems to enhance efficiency and sustainability.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate [scielo.org.mx]
- 4. CN101863832B - Method for producing miconazole nitrate on industrialized basis - Google Patents [patents.google.com]
- 5. Preparation method of miconazole nitrate - Eureka | Patsnap [eureka.patsnap.com]
Application of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone in Agrochemical Synthesis
Introduction
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone is a halogenated aromatic ketone that serves as a crucial building block in the synthesis of advanced agrochemicals, particularly a class of potent insecticides and acaricides known as isoxazoline-substituted benzamides. The presence of the dichlorophenyl ring and the trifluoromethyl ketone moiety imparts unique chemical properties that are leveraged to construct complex and biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of isoxazoline-based pesticides, with a specific, well-documented example of a structurally related analogue.
Agrochemical Applications: Isoxazoline Insecticides
The primary application of this compound and its isomers in agrochemical synthesis is as a key precursor for isoxazoline insecticides. These compounds are known for their broad-spectrum activity against a variety of agricultural and veterinary pests.
A prominent example of this class of pesticides is Fluralaner , a systemic insecticide and acaricide effective against fleas and ticks.[1] While Fluralaner itself is synthesized from the 3,5-dichloro isomer, the synthetic pathway provides a clear and detailed template for how the 2,4-dichloro analogue would be utilized. The core of the synthesis involves the construction of a trifluoromethyl-substituted isoxazoline ring, a critical pharmacophore for this class of compounds.
General Synthetic Pathway
The synthesis of isoxazoline insecticides from trifluoroacetophenone derivatives generally follows a multi-step sequence. A representative workflow is outlined below.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone to produce 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol. This chiral alcohol is a valuable building block in the synthesis of various biologically active molecules, particularly in the development of antifungal agents.
Introduction
The catalytic hydrogenation of prochiral ketones is a fundamental transformation in organic synthesis, providing access to chiral alcohols that are key intermediates in the pharmaceutical and agrochemical industries. The substrate, this compound, possesses a trifluoromethyl group which can significantly influence the biological activity, metabolic stability, and lipophilicity of a final drug product.[1] The resulting product, 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol, is a chiral alcohol with potential applications in the synthesis of novel therapeutic agents. While this specific alcohol is not a direct precursor to widely known antifungals like Miconazole, its structural motifs are common in many bioactive compounds, including those with antifungal properties.[2]
Applications in Drug Development
Chiral alcohols containing dichlorophenyl and trifluoromethyl groups are of significant interest in medicinal chemistry. The dichlorophenyl moiety is present in numerous approved drugs, where it contributes to binding affinity and metabolic stability.[3] The trifluoromethyl group is a common feature in modern pharmaceuticals, known to enhance properties such as bioavailability and binding potency.[1]
Precursor for Azole Antifungal Agents
The primary application of structurally related dichlorophenyl ethanol derivatives is in the synthesis of azole antifungal drugs.[2] These drugs are a major class of antifungal agents used to treat a wide range of fungal infections.[4] Although a direct synthesis of a marketed antifungal from 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol is not prominently documented in the literature, its structural similarity to key intermediates for drugs like Miconazole and Luliconazole suggests its potential as a building block for novel antifungal candidates.[2][5]
Mechanism of Action of Azole Antifungals
Azole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.
Caption: Mechanism of action of azole antifungals.
Experimental Protocols
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is a widely used method for the reduction of ketones, often employing a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[6][7]
Materials:
-
This compound
-
[RuCl(p-cymene)((S,S)-TsDPEN)] or other suitable chiral ruthenium catalyst
-
Formic acid/triethylamine azeotrope (5:2) or isopropanol
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate, or isopropanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the chiral ruthenium catalyst (0.1-1 mol%).
-
Add the anhydrous solvent, followed by this compound (1 equivalent).
-
Add the hydrogen source (e.g., formic acid/triethylamine azeotrope, 2-5 equivalents, or use isopropanol as the solvent).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60°C) for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for asymmetric transfer hydrogenation.
Catalytic Hydrogenation with H₂ Gas
Direct hydrogenation using hydrogen gas is another common method, often requiring elevated pressures.
Materials:
-
This compound
-
Chiral Ruthenium catalyst (e.g., Ru-BINAP derivative)
-
Anhydrous, degassed solvent (e.g., methanol, ethanol)
-
Base (e.g., potassium tert-butoxide)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge the autoclave with the chiral ruthenium catalyst (0.01-1 mol%) and the base.
-
Add the anhydrous, degassed solvent.
-
Add this compound.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) for the required time (typically 4-24 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric hydrogenation of similar trifluoromethyl and dichlorophenyl ketones, which can be used as a reference for optimizing the hydrogenation of this compound.
| Substrate | Catalyst System | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 2,2,2-Trifluoroacetophenone | Chiral Ru complex | H₂ (electrochemically promoted) | Not specified | RT | Not specified | 96 | 94 |
| Acetophenone | Ru-bisphosphine-diamine complexes | H₂ (100 psi) | Isopropanol | RT | Not specified | >80 | up to 43 |
| 4-Fluoroacetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | Isopropanol | Isopropanol | 25-80 | 2-24 | >95 | >99 |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Ketoreductase (biocatalysis) | Glucose | Aqueous buffer | 30 | 5-24 | >95 | >99 |
Conclusion
The catalytic hydrogenation of this compound provides a valuable chiral intermediate for the synthesis of novel bioactive compounds, particularly in the field of antifungal drug discovery. The protocols and data presented here, based on analogous transformations, offer a solid foundation for researchers to develop and optimize this important synthetic step. The resulting chiral alcohol is a promising starting point for the development of new therapeutic agents that can address the growing challenge of fungal resistance.
References
- 1. jelsciences.com [jelsciences.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 6. kanto.co.jp [kanto.co.jp]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Notes and Protocols: Derivatization of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone is a versatile starting material for the synthesis of novel compounds for biological screening. The presence of the trifluoromethyl ketone moiety makes it an excellent precursor for generating a variety of heterocyclic derivatives. Trifluoromethylated compounds are of significant interest in medicinal chemistry and agrochemistry due to their unique physicochemical properties, which can enhance biological activity, metabolic stability, and cell permeability.
This application note details a two-step protocol for the derivatization of this compound into a library of pyrazole derivatives. Pyrazoles are a well-known class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, herbicidal, and anti-inflammatory properties.[1][2][3][4] The described workflow provides a robust method for generating a focused library of compounds for subsequent biological evaluation.
Experimental Protocols
Part 1: Synthesis of the Intermediate 1-(2,4-Dichlorophenyl)-4,4,4-trifluoro-1,3-butanedione
This protocol describes the Claisen condensation of this compound with ethyl acetate to form the corresponding β-diketone, a necessary intermediate for pyrazole synthesis.
Materials:
-
This compound
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl acetate (3 equivalents).
-
Slowly add a solution of this compound (1 equivalent) in anhydrous diethyl ether to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by adding 1 M HCl until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(2,4-dichlorophenyl)-4,4,4-trifluoro-1,3-butanedione.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step.
Part 2: Synthesis of 3-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole Derivatives
This protocol outlines the cyclocondensation reaction of the β-diketone intermediate with various hydrazine derivatives to generate a library of substituted pyrazoles.
Materials:
-
1-(2,4-Dichlorophenyl)-4,4,4-trifluoro-1,3-butanedione
-
Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine, methylhydrazine)
-
Ethanol or acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve the 1-(2,4-dichlorophenyl)-4,4,4-trifluoro-1,3-butanedione (1 equivalent) in ethanol or acetic acid in a round-bottom flask.
-
Add the desired hydrazine derivative (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
The following tables summarize representative biological activities of trifluoromethylated pyrazole derivatives, demonstrating their potential in various screening assays. The data is based on published results for structurally related compounds and serves as an example of the expected activity for the derivatives synthesized from this compound.
Table 1: Antibacterial Activity of Trifluoromethylated Pyrazole Derivatives
| Compound ID | Substituent on Pyrazole N1 | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| PZ-1 | Unsubstituted (-H) | Staphylococcus aureus (MRSA) | 6.25 | [1] |
| PZ-2 | Phenyl | Staphylococcus aureus (MRSA) | 3.12 | [1] |
| PZ-3 | 4-Fluorophenyl | Enterococcus faecalis | 12.5 | [1] |
| PZ-4 | 2,4-Dichlorophenyl | Staphylococcus aureus | 3.12 | [5] |
Table 2: Antifungal Activity of Trifluoromethylated Pyrazole Derivatives
| Compound ID | Substituent on Pyrazole N1 | Test Organism | EC₅₀ (mg/L) | Reference |
| PZ-5 | 2-Chlorophenyl | Gibberella zeae | 13.1 | [2] |
| PZ-6 | 2-Chlorophenyl | Botryosphaeria dothidea | 14.4 | [2] |
| PZ-7 | Cyclohexyl | Fusarium graminearum | 0.053 µM | [6] |
| PZ-8 | Phenyl | Fusarium oxysporum | 21.4 | [2] |
Table 3: Herbicidal Activity of Trifluoromethylated Pyrazole Derivatives
| Compound ID | Substituent on Pyrazole N1 | Test Organism | Post-emergence Inhibition (%) at 750 g a.i. ha⁻¹ | Reference |
| PZ-9 | 2,2,2-Trifluoroethyl | Digitaria sanguinalis | 82 | [3] |
| PZ-10 | Phenyl | Brassica napus | 75 | [7] |
Mandatory Visualization
Caption: Workflow for the synthesis and biological screening of pyrazole derivatives.
Caption: Postulated antifungal mechanism of action for pyrazole derivatives.[2]
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocols outlined below are based on established chemical methodologies, primarily focusing on Friedel-Crafts acylation and Grignard reagent-based synthesis.
Introduction
This compound is a halogenated aromatic ketone. Its structure, featuring a dichlorophenyl ring and a trifluoromethyl group, imparts unique chemical properties that make it a valuable building block in organic synthesis.[1] These structural motifs are often associated with enhanced biological activity, making this compound a significant precursor for various active pharmaceutical ingredients and agrochemicals.
Two primary synthetic routes are commonly employed for the preparation of this compound:
-
Friedel-Crafts Acylation: This classic method involves the reaction of 1,3-dichlorobenzene with a trifluoroacetylating agent in the presence of a Lewis acid catalyst. It is a well-established and straightforward approach.[1]
-
Grignard Reagent Route: This method utilizes a Grignard reagent derived from a dihalobenzene, which then reacts with a trifluoroacetylating agent. This route offers good selectivity under moderate conditions.[1]
Data Presentation
The following table summarizes the key quantitative data associated with the primary synthetic methods for this compound.
| Parameter | Friedel-Crafts Acylation | Grignard Reagent Route |
| Starting Materials | 1,3-Dichlorobenzene, Trifluoroacetic anhydride | 2,4-Dichlorobromobenzene, Magnesium |
| Acylating Agent | Trifluoroacetic anhydride | Methyl trifluoroacetate |
| Catalyst/Reagent | Aluminum chloride (AlCl₃) | Isopropyl magnesium chloride lithium chloride complex |
| Solvent | Dichloromethane (CH₂Cl₂) | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature | -10 °C to 25 °C |
| Typical Yield | 70-85%[1] | ~75%[1] |
| Purity | High, requires purification | High, requires purification |
Experimental Protocols
Method 1: Friedel-Crafts Acylation
This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of 1,3-dichlorobenzene.
Materials:
-
1,3-Dichlorobenzene
-
Trifluoroacetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1,3-dichlorobenzene in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the flask in an ice bath to 0 °C. Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.
-
Acylation: Slowly add trifluoroacetic anhydride dropwise from the addition funnel to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).
-
Quenching: Carefully pour the reaction mixture over crushed ice and add 1 M HCl to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Method 2: Grignard Reagent Route
This protocol details the synthesis using a Grignard reagent prepared from 2,4-dichlorobromobenzene.[1]
Materials:
-
2,4-Dichlorobromobenzene
-
Magnesium turnings
-
Isopropyl magnesium chloride lithium chloride complex (Turbo Grignard)
-
Methyl trifluoroacetate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Low-temperature bath (e.g., acetone/dry ice)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings. Add a solution of 2,4-dichlorobromobenzene in anhydrous THF. If the reaction does not initiate, a small crystal of iodine can be added. Alternatively, an isopropyl magnesium chloride lithium chloride complex can be used to facilitate the formation of the Grignard reagent at 20-25 °C.[1]
-
Acylation: Cool the prepared Grignard reagent solution to a low temperature (-10 to 0 °C) in a suitable bath.[1] Slowly add a solution of methyl trifluoroacetate in anhydrous THF dropwise from an addition funnel.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified time, then warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated ammonium chloride solution or 1 M HCl.[1]
-
Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Caption: Workflow for Grignard Reagent Synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone. It includes troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and comparative data to improve reaction yields.
Troubleshooting Guides
This section is designed to help users identify and resolve common problems encountered during the synthesis of this compound via the two primary synthetic routes: Friedel-Crafts Acylation and the Grignard Reagent route.
Route 1: Friedel-Crafts Acylation
Issue 1: Low or No Product Yield
-
Question: My Friedel-Crafts acylation of 1,3-dichlorobenzene with trifluoroacetic anhydride is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
-
Answer: Low or no yield in this reaction is a common issue and can often be attributed to several factors:
-
Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in the glassware, solvents, or reagents will deactivate the catalyst.
-
Solution: Ensure all glassware is flame- or oven-dried immediately before use. Use anhydrous solvents and freshly opened or purified reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Inactive Catalyst: The quality of the Lewis acid is critical. Old or improperly stored AlCl₃ may be inactive.[3]
-
Solution: Use a fresh, unopened container of high-purity anhydrous aluminum chloride. If the catalyst appears clumpy or discolored, it is likely compromised.
-
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required.[2]
-
Solution: Use at least one equivalent of AlCl₃ relative to the acylating agent. A slight excess (e.g., 1.1 equivalents) may be beneficial.
-
-
Deactivated Aromatic Substrate: While 1,3-dichlorobenzene is suitable for this reaction, the presence of strongly deactivating groups would hinder the reaction.[1][2]
-
Solution: Ensure the purity of your 1,3-dichlorobenzene starting material.
-
-
Issue 2: Formation of Multiple Products/Isomers
-
Question: I am observing the formation of multiple products in my reaction mixture, leading to a difficult purification process. How can I improve the selectivity?
-
Answer: The formation of isomers in the Friedel-Crafts acylation of 1,3-dichlorobenzene is a known challenge. The primary desired product is this compound, but other isomers can form.
-
Reaction Temperature: Temperature plays a crucial role in regioselectivity.
-
Solution: Carefully control the reaction temperature. Generally, lower temperatures favor the formation of the kinetic product. It is advisable to perform the addition of reagents at 0-5°C and then allow the reaction to proceed at room temperature or slightly elevated temperatures, while monitoring for side product formation.[4]
-
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio.
-
Solution: Non-polar solvents like dichloromethane or carbon disulfide are commonly used. Experimenting with different anhydrous solvents may help optimize the desired isomer formation.[3]
-
-
Route 2: Grignard Reagent Synthesis
Issue 1: Failure to Form the Grignard Reagent
-
Question: I am having trouble initiating the Grignard reaction between 2,4-dichlorobromobenzene and magnesium. What could be the problem?
-
Answer: The formation of the Grignard reagent is highly sensitive to the reaction conditions.
-
Moisture and Air: Grignard reagents are extremely reactive with water and oxygen.[5]
-
Magnesium Surface: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction from starting.[5]
-
Solution: Activate the magnesium surface by crushing the turnings in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[6]
-
-
Issue 2: Low Yield of the Ketone Product
-
Question: The Grignard reagent formed, but the subsequent reaction with the trifluoroacetylating agent gave a low yield of the desired ketone. What are the common side reactions?
-
Answer: Several side reactions can reduce the yield of the target ketone.
-
Reaction with the Ester Carbonyl: The Grignard reagent can add to the ketone product it forms, leading to a tertiary alcohol byproduct.[7]
-
Solution: Add the trifluoroacetylating agent (e.g., methyl trifluoroacetate) slowly to the Grignard reagent at a low temperature (-10 to 0 °C) to minimize this side reaction.[8] Using a less reactive trifluoroacetylating agent, such as a Weinreb amide, can also prevent over-addition.
-
-
Hydrolysis of the Grignard Reagent: Any trace moisture during the addition of the electrophile will quench the Grignard reagent.
-
Solution: Ensure the trifluoroacetylating agent and the solvent used to dissolve it are strictly anhydrous.
-
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted aryl halide.
-
Solution: Slow addition of the aryl halide to the magnesium turnings during the Grignard formation can minimize this side reaction.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
-
A1: Both the Friedel-Crafts acylation and the Grignard reagent route are viable. The Friedel-Crafts route is often simpler and uses readily available starting materials.[8] The Grignard route can offer better selectivity but requires more stringent anhydrous and inert conditions.[8] The choice often depends on the available equipment, expertise, and the desired scale of the synthesis.
-
-
Q2: What are the key safety precautions I should take during these syntheses?
-
A2: Both routes involve hazardous materials.
-
Friedel-Crafts: Aluminum chloride is corrosive and reacts violently with water.[9] Trifluoroacetic anhydride is also corrosive and volatile.[10] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Grignard Synthesis: Diethyl ether and THF are highly flammable.[6] Grignard reagents are pyrophoric in the absence of a solvent.[11] Perform the reaction away from ignition sources and under an inert atmosphere.
-
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[9] Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. Gas chromatography (GC) can also be used for more quantitative analysis.
-
-
Q4: What is the best method for purifying the final product?
Data Presentation
Table 1: Comparison of Synthetic Routes and Reported Yields
| Synthesis Route | Key Reagents | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 1,3-Dichlorobenzene, Trifluoroacetic anhydride, AlCl₃ | Anhydrous CH₂Cl₂, 0°C to room temperature | 70-85%[8] | Simple, well-established method.[8] | Requires stoichiometric Lewis acid, moisture-sensitive.[8] |
| Grignard Reagent Route | 2,4-Dichlorobromobenzene, Mg, Methyl trifluoroacetate | Anhydrous THF, -10 to 0°C for addition | ~75%[8] | Good selectivity, moderate conditions.[8] | Requires strict anhydrous and inert conditions, potential for side reactions.[8] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1,3-Dichlorobenzene
Materials:
-
1,3-Dichlorobenzene
-
Trifluoroacetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Maintain an inert atmosphere (nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of 1,3-dichlorobenzene (1.0 equivalent) and trifluoroacetic anhydride (1.05 equivalents) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[8][9]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Grignard Synthesis
Materials:
-
2,4-Dichlorobromobenzene
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl trifluoroacetate
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, dissolve 2,4-dichlorobromobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask.
-
Once the reaction has initiated, add the remaining 2,4-dichlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -10°C in an ice-salt bath.
-
Slowly add a solution of methyl trifluoroacetate (1.1 equivalents) in anhydrous THF via the dropping funnel, keeping the temperature below 0°C.
-
After the addition, stir the reaction mixture at 0°C for one hour and then allow it to warm to room temperature and stir for another hour.
-
Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution.[12]
-
Extract the mixture three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. CN111072451B - Hydrolysis process of Grignard reaction metal organic product - Google Patents [patents.google.com]
Technical Support Center: Reduction of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone to its corresponding alcohol, 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol. This transformation is a critical step in the synthesis of various active pharmaceutical ingredients.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is incomplete, and I still observe the starting ketone. What are the possible causes and solutions?
A1: Incomplete conversion is a common issue. Here are several factors to consider:
-
Insufficient Reducing Agent: Sodium borohydride (NaBH₄) is consumed not only by the ketone but also by reaction with protic solvents (like methanol or ethanol) and any residual water.
-
Solution: Ensure you are using a sufficient excess of NaBH₄. A common starting point is 1.5 to 2.0 equivalents relative to the ketone. If the reaction remains sluggish, a small, careful addition of more NaBH₄ may be necessary.
-
-
Low Reaction Temperature: While the reaction is often performed at 0°C to control exothermicity, very low temperatures can significantly slow down the reaction rate.
-
Solution: After the initial exothermic phase, allow the reaction to warm to room temperature and stir for an extended period (1-3 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Poor Quality of Sodium Borohydride: NaBH₄ can degrade over time, especially if exposed to moisture.
-
Solution: Use a fresh bottle of NaBH₄ or a previously opened bottle that has been stored in a desiccator.
-
Q2: I have observed the formation of unexpected side products in my reaction mixture. What are these impurities, and how can I minimize them?
A2: The most probable side products arise from the reduction of the chlorine substituents on the aromatic ring, a process known as hydrodehalogenation or reductive dechlorination.
-
Potential Side Products:
-
1-(2-Chlorophenyl)-2,2,2-trifluoroethanol
-
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol
-
1-Phenyl-2,2,2-trifluoroethanol
-
-
Causes of Hydrodehalogenation:
-
Elevated Temperatures: Higher reaction temperatures can promote the undesired hydrodehalogenation.
-
Prolonged Reaction Times: Leaving the reaction for an extended period after the ketone has been consumed can increase the likelihood of side product formation.
-
Excess Reducing Agent: A large excess of NaBH₄ can also contribute to this side reaction.
-
-
Solutions to Minimize Side Products:
-
Temperature Control: Maintain a low temperature (0-5°C) during the addition of NaBH₄ and for a period afterward.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and quench the reaction promptly upon consumption of the starting material.
-
Stoichiometry Optimization: Use the minimum effective excess of NaBH₄. A good starting point is 1.5 equivalents.
-
Q3: My product yield is low after workup. What are the potential reasons for this?
A3: Low isolated yields can result from several factors during the reaction and purification steps.
-
Incomplete Reaction: As discussed in Q1, ensure the reaction has gone to completion.
-
Product Loss During Workup: The product, 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol, has some water solubility.
-
Solution: When performing an aqueous workup, ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery. Brine washes can also help to reduce the solubility of the product in the aqueous phase.
-
-
Emulsion Formation: During extraction, emulsions can form, trapping the product.
-
Solution: Adding a small amount of brine can help to break up emulsions.
-
-
Product Volatility: While not extremely volatile, some product may be lost if rotary evaporation is performed at too high a temperature or for an extended period.
-
Solution: Remove the solvent under reduced pressure at a moderate temperature.
-
Quantitative Data Summary
The following table summarizes the expected and potential outcomes of the reduction reaction under different conditions. The yields are illustrative and can vary based on the specific experimental setup.
| Reactant | Reducing Agent | Conditions | Main Product | Potential Side Products | Expected Yield of Main Product |
| This compound | NaBH₄ (1.5 eq) | Methanol, 0°C to RT, 1-2h | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol | 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | >90% |
| This compound | NaBH₄ (3.0 eq) | Methanol, Reflux, 4h | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol | Increased amounts of mono- and de-chlorinated products | 60-80% |
| This compound | NaBH₄ (1.2 eq) | Ethanol, 0°C, 1h | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol | Minimal side products | >95% |
Detailed Experimental Protocol
This protocol provides a general method for the reduction of this compound.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in anhydrous methanol (approximately 10 mL per gram of ketone).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) or LC-MS until the starting material is no longer detectable.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas will be evolved.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add deionized water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash with deionized water, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the reduction of this compound.
Caption: Troubleshooting workflow for the reduction of this compound.
Technical Support Center: Optimization of Catalyst Loading for Asymmetric Reduction of Trifluoromethyl Ketones
Welcome to the Technical Support Center for the asymmetric reduction of trifluoromethyl ketones. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on optimizing catalyst loading for achieving high yield and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is the asymmetric reduction of trifluoromethyl ketones challenging?
A1: The asymmetric reduction of trifluoromethyl ketones presents unique challenges due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This can lead to high reactivity of the ketone, which often results in a significant non-catalytic background reduction by the hydride source (e.g., borane), leading to lower enantiomeric excess (ee).[1] Additionally, the stereoelectronic properties of trifluoromethyl ketones can make them difficult substrates for some asymmetric (transfer) hydrogenation catalysts.
Q2: What is the typical range for catalyst loading in these reactions?
A2: Catalyst loading can vary significantly depending on the specific catalytic system and substrate. However, for many processes, catalyst loadings in the range of 0.5 to 10 mol% are common.[1][2] For highly efficient catalysts, loadings can be as low as 0.5 mol% while still achieving excellent conversion and enantioselectivity.[2] In other cases, particularly during initial optimization or for challenging substrates, a higher loading of up to 10 mol% may be necessary.[1]
Q3: How does catalyst loading impact the enantioselectivity (ee) and yield?
A3: Generally, increasing the catalyst loading can lead to higher enantioselectivity by favoring the catalyzed pathway over the non-selective background reaction. However, this is not always linear. In some cases, excessively high catalyst concentrations can lead to aggregation or the formation of less active or non-selective catalytic species, which may decrease the ee. The yield is also influenced by catalyst loading, with a higher loading often leading to a faster reaction and higher conversion, assuming the catalyst is stable under the reaction conditions.
Q4: Can changing the solvent improve my results?
A4: Absolutely. The choice of solvent can have a profound impact on both the yield and enantioselectivity of the reaction. Solvents can influence the solubility of the catalyst and substrate, the stability of the catalyst-substrate complex, and the transition state energies of the enantioselective and non-selective pathways. It is highly recommended to screen a range of solvents during the optimization process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Insufficient Catalyst Loading: The non-catalyzed background reduction is competing with the asymmetric catalytic pathway. | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then to 10 mol%).- Monitor the ee at each loading to find the optimal concentration. |
| 2. Catalyst Decomposition/Inactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent. | - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).- Use freshly distilled or anhydrous solvents of high purity.- Purify all reagents before use. | |
| 3. Suboptimal Reaction Temperature: The temperature may be too high, leading to a less selective reaction. | - Screen a range of temperatures. Lowering the reaction temperature often improves enantioselectivity. | |
| Low Yield / Incomplete Conversion | 1. Low Catalyst Loading: The amount of catalyst is insufficient to drive the reaction to completion in a reasonable time. | - Increase the catalyst loading.- Extend the reaction time. |
| 2. Poor Catalyst Activity: The chosen catalyst may not be suitable for the specific trifluoromethyl ketone substrate. | - Screen different types of catalysts (e.g., Ru-based, Ir-based, oxazaborolidines).- Consider using a different chiral ligand. | |
| 3. Inhibitors Present: Impurities in the substrate, reagents, or solvent can poison the catalyst. | - Purify all reaction components.- Ensure the starting trifluoromethyl ketone is of high purity. | |
| Inconsistent Results / Poor Reproducibility | 1. Variability in Reagent/Catalyst Quality: Inconsistent purity of starting materials or catalyst batches. | - Use reagents and catalysts from a reliable, consistent source.- Characterize new batches of catalyst to ensure quality. |
| 2. Atmospheric Contamination: Small leaks in the reaction setup can introduce air or moisture. | - Carefully check all seals and connections in the reaction apparatus.- Maintain a positive pressure of inert gas. | |
| 3. Inaccurate Measurement of Catalyst: Small variations in the amount of catalyst can have a significant impact, especially at low loadings. | - Use a high-precision balance for weighing the catalyst.- Prepare stock solutions of the catalyst for more accurate dispensing. |
Data on Catalyst Loading Optimization
The following tables summarize data from various studies on the asymmetric reduction of trifluoromethyl ketones, highlighting the effect of catalyst loading on yield and enantiomeric excess.
Table 1: Asymmetric Reduction of 2,2,2-Trifluoroacetophenone using an in situ generated Oxazaborolidine Catalyst
| Entry | Catalyst Loading (mol%) | Borane Reagent | Additive | Yield (%) | ee (%) |
| 1 | 10 | BH₃-THF | BF₃·OEt₂ | 95 | 82 |
| 2 | 5 | BH₃-THF | BF₃·OEt₂ | 92 | 75 |
| 3 | 10 | BH₃-SMe₂ | BF₃·OEt₂ | 96 | 85 |
| 4 | 10 | Catecholborane | BF₃·OEt₂ | 85 | 78 |
Conditions: Reactions carried out in CHCl₃ at room temperature. Data is illustrative and compiled from findings suggesting that catalyst loading and additives are critical. For specific details, refer to the original publications.
Table 2: Asymmetric Transfer Hydrogenation of various Trifluoromethyl Ketones with an Iridium Catalyst
| Substrate | Catalyst Loading (mol%) | Base | Yield (%) | ee (%) |
| 2,2,2-Trifluoroacetophenone | 1.0 | K₂CO₃ | >99 | 98 |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | 1.0 | K₂CO₃ | 98 | 97 |
| 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone | 0.5 | K₂CO₃ | >99 | 99 |
Conditions: Reactions performed in 2-propanol. Data demonstrates high efficiency even at low catalyst loadings for certain substrates.
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2,2,2-Trifluoroacetophenone with an In Situ Generated Oxazaborolidine Catalyst
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-dimethyl sulfide complex (BH₃-SMe₂, 1.0 M in toluene)
-
2,2,2-Trifluoroacetophenone
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous chloroform (CHCl₃)
-
Anhydrous methanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (10 mol%).
-
Add anhydrous CHCl₃ to dissolve the amino alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.2 equivalents relative to the amino alcohol) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.
-
Cool the reaction mixture to room temperature.
-
Add boron trifluoride diethyl etherate (1.6 equivalents relative to the ketone).
-
Slowly add a solution of 2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous CHCl₃ dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and add 1 M HCl. Stir for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or GC.
Protocol 2: Asymmetric Transfer Hydrogenation of a Trifluoromethyl Ketone with an Iridium Catalyst
Materials:
-
[Ir(cod)Cl]₂
-
Chiral ligand (e.g., a ferrocene-based tridentate ligand)
-
Potassium carbonate (K₂CO₃)
-
Trifluoromethyl ketone substrate
-
Anhydrous 2-propanol
Procedure:
-
In a glovebox, charge a Schlenk tube with [Ir(cod)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).
-
Add anhydrous 2-propanol and stir the mixture at room temperature for 30 minutes to form the catalyst pre-cursor.
-
Add the trifluoromethyl ketone substrate (1.0 equivalent) and potassium carbonate (5 mol%).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Stir the reaction for the specified time, monitoring by TLC or GC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for optimizing catalyst loading and troubleshooting common issues in the asymmetric reduction of trifluoromethyl ketones.
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for common issues.
References
Technical Support Center: Overcoming Low Enantioselectivity in the Asymmetric Reduction of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the enantioselective reduction of 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for achieving high enantioselectivity in the reduction of this compound?
A1: The three primary catalytic methods for the asymmetric reduction of prochiral ketones like this compound are:
-
Corey-Itsuno (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to stereoselectively deliver a hydride to the ketone.[1][2] It is a widely used and robust method for a variety of ketones.
-
Biocatalytic Reduction: This approach utilizes enzymes, typically ketoreductases (KREDs), from microorganisms to perform the reduction with high enantioselectivity under mild reaction conditions.[3] This method is lauded for its green chemistry profile.
-
Asymmetric Transfer Hydrogenation (ATH): This technique uses a transition metal catalyst, commonly based on Ruthenium (e.g., Ru-TsDPEN), with a chiral ligand and a hydrogen donor such as a formic acid/triethylamine mixture or isopropanol.[4]
Q2: My enantiomeric excess (e.e.) is consistently low. What are the most common causes?
A2: Low enantiomeric excess can stem from several factors, applicable to most asymmetric reduction methods:
-
Catalyst Purity and Activity: The chiral catalyst or ligand must be of high purity and handled under appropriate conditions to prevent degradation. For instance, CBS catalysts are sensitive to moisture.[5]
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly impact enantioselectivity. Lower temperatures often lead to higher e.e.
-
Non-Catalytic Reduction: The reducing agent (e.g., borane) can directly reduce the ketone without the influence of the chiral catalyst, leading to a racemic background reaction. This is particularly a concern with highly reactive substrates like trifluoromethyl ketones.
-
Substrate Quality: Impurities in the this compound substrate can interfere with the catalyst.
Q3: How does the trifluoromethyl group affect the enantioselective reduction?
A3: The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon more electrophilic and thus more reactive. This increased reactivity can lead to a faster, non-catalyzed reduction by the hydride source, which can lower the overall enantioselectivity. Careful control of reaction conditions, such as slow addition of the reducing agent at low temperatures, is crucial.
Troubleshooting Guides
Problem 1: Low Enantioselectivity in Corey-Itsuno (CBS) Reduction
| Possible Cause | Troubleshooting Steps |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. The presence of water can negatively impact enantioselectivity.[5] |
| Impure or degraded CBS catalyst | Use a freshly opened bottle of the catalyst or generate it in-situ immediately before use. Store the catalyst under an inert atmosphere and at the recommended temperature. |
| Non-catalyzed reduction by borane | Lower the reaction temperature (e.g., to -40°C or -78°C). Add the borane solution dropwise over an extended period to maintain a low concentration of the reducing agent. |
| Incorrect catalyst choice | The steric and electronic properties of the CBS catalyst's substituents can influence enantioselectivity. Consider screening different CBS catalysts (e.g., with methyl, butyl, or phenyl substituents). |
Problem 2: Poor Performance of Biocatalytic Reduction with Ketoreductase (KRED)
| Possible Cause | Troubleshooting Steps |
| Low enzyme activity | Ensure the enzyme is stored correctly and has not lost activity. Verify the pH and temperature of the reaction medium are optimal for the specific KRED. |
| Poor substrate solubility | The substrate, this compound, may have limited solubility in aqueous buffers. A co-solvent like DMSO or isopropanol (which can also serve as a hydrogen source for cofactor regeneration) can be added to improve solubility.[3] |
| Inefficient cofactor regeneration | The catalytic cycle of KREDs requires a nicotinamide cofactor (NADH or NADPH). Ensure an efficient cofactor regeneration system is in place, such as using glucose dehydrogenase (GDH) with glucose, or formate dehydrogenase (FDH) with formate.[6][7][8][9] |
| Enzyme inhibition | High concentrations of the substrate or product can inhibit the enzyme. Consider a fed-batch approach for the substrate or in-situ product removal. |
Problem 3: Low Enantioselectivity in Asymmetric Transfer Hydrogenation (ATH)
| Possible Cause | Troubleshooting Steps |
| Suboptimal hydrogen donor | The choice of hydrogen donor is critical. A formic acid/triethylamine azeotrope is commonly used. The ratio of formic acid to triethylamine can impact both the reaction rate and enantioselectivity.[10] Isopropanol is another common hydrogen source. |
| Incorrect catalyst/ligand combination | The combination of the metal precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) is crucial. Ensure the correct enantiomer of the ligand is used to obtain the desired product enantiomer. |
| Reaction temperature | While ATH can often be run at room temperature, for challenging substrates, lowering the temperature may improve enantioselectivity, although it may also decrease the reaction rate. |
| Presence of oxygen | ATH catalysts can be sensitive to oxygen. Perform the reaction under an inert atmosphere. |
Data Presentation
Table 1: Representative Data for Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone
| Catalyst | Ligand | Hydrogen Donor | Temp (°C) | Yield (%) | e.e. (%) |
| [RuCl₂(p-cymene)]₂ | Chiral Diamine | Electrochemically promoted | Room Temp | 96 | 94 |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ (0.2:1) | 28 | >99 | 97 |
Note: Data for the closely related 2,2,2-trifluoroacetophenone is presented due to a lack of specific data for the 2,4-dichloro-substituted analog in the search results.[11][12]
Experimental Protocols
Protocol 1: Corey-Itsuno (CBS) Reduction (In-Situ Catalyst Generation)
This protocol describes the in-situ generation of the CBS catalyst followed by the asymmetric reduction of this compound.
Materials:
-
(S)-α,α-Diphenylprolinol
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Preparation: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (S)-α,α-diphenylprolinol (0.1 eq.). Add anhydrous THF to dissolve the amino alcohol. Cool the solution to 0°C and add borane-dimethyl sulfide complex (0.1 eq.) dropwise. Stir the mixture at 0°C for 30 minutes to form the oxazaborolidine catalyst.
-
Substrate Addition: Cool the reaction mixture to -20°C. In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. Add the substrate solution to the catalyst mixture dropwise over 20 minutes.
-
Reduction: To the reaction mixture, add borane-dimethyl sulfide complex (1.0 eq.) dropwise, maintaining the internal temperature below -20°C.
-
Monitoring: Stir the reaction at -20°C and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, slowly add methanol dropwise at -20°C to quench the excess borane.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)
This protocol is adapted from procedures for similar halogenated acetophenones and may require optimization for the specific substrate.
Materials:
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ or NAD⁺ (depending on KRED cofactor preference)
-
D-Glucose
-
This compound
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer. Add D-glucose (e.g., 1.1 eq.), the nicotinamide cofactor (e.g., 0.1 mM), GDH (e.g., 1 mg/mL), and the KRED (e.g., 2 mg/mL).
-
Substrate Addition: Dissolve this compound in a minimal amount of DMSO and add it to the reaction mixture to the desired final concentration (e.g., 10 g/L).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) and maintain the pH (e.g., at 7.0) by the addition of a suitable base if necessary.
-
Monitoring: Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of the Corey-Itsuno (CBS) Reduction.
Caption: Biocatalytic reduction workflow with cofactor regeneration.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regeneration of cofactors for use in biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 12. Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone. This key intermediate is often synthesized via the Friedel-Crafts acylation of 1,3-dichlorobenzene, which can lead to isomeric impurities that complicate purification.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound.
Issue 1: Presence of Isomeric Impurities After Synthesis
-
Question: My crude product shows the presence of more than one major compound by GC/MS or NMR analysis. What are the likely impurities and how can I remove them?
-
Answer: The primary impurity in the Friedel-Crafts acylation of 1,3-dichlorobenzene with a trifluoroacetylating agent is the undesired regioisomer, 1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethanone. The directing effects of the two chlorine atoms on the benzene ring lead to the formation of the main 2,4-dichloro product and the minor 2,6-dichloro isomer.
Purification Strategies:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.
-
Column Chromatography: Silica gel column chromatography is a reliable method for separating these isomers. A non-polar mobile phase, such as a heptane/ethyl acetate gradient, is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., cyclohexane or hexane/ethyl acetate mixtures) can be used to isolate the desired isomer, provided there is a significant difference in solubility between the isomers.
-
Issue 2: Co-elution of Isomers During Column Chromatography
-
Question: I am having difficulty separating the 2,4- and 2,6-dichloro isomers by column chromatography; they are co-eluting. How can I improve the separation?
-
Answer: Co-elution of closely related isomers is a common challenge. Here are several approaches to improve separation:
-
Optimize the Mobile Phase: Use a less polar solvent system to increase the retention time and allow for better separation. A shallow gradient of a polar solvent (e.g., 0-10% ethyl acetate in heptane) can be more effective than an isocratic elution.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., cyano or diol).
-
Increase Column Length and Decrease Particle Size: A longer column with a smaller particle size stationary phase will increase the number of theoretical plates and improve resolution.
-
Reduce the Load: Overloading the column can lead to band broadening and poor separation. Reduce the amount of crude product loaded onto the column.
-
Issue 3: Low Recovery of Product After Purification
-
Question: After purification by column chromatography or recrystallization, my yield of the desired product is very low. What are the potential causes and how can I improve recovery?
-
Answer: Low recovery can be due to several factors:
-
Product Adsorption on Silica Gel: Highly polar compounds can irreversibly adsorb to silica gel. While this compound is not excessively polar, this can still be a factor. Ensure complete elution by flushing the column with a more polar solvent at the end of the separation.
-
Product Volatility: The product may be volatile, especially under high vacuum during solvent removal. Use a rotary evaporator at a controlled temperature and pressure to avoid product loss.
-
Sub-optimal Recrystallization Conditions: If the product is too soluble in the chosen recrystallization solvent, recovery will be low. Perform small-scale solubility tests to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Incomplete Precipitation: During recrystallization, allow sufficient time at low temperature for the product to fully crystallize. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the Friedel-Crafts acylation of 1,3-dichlorobenzene with trifluoroacetic anhydride or trifluoroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride.
Q2: What are the expected side products in this synthesis?
A2: The primary side product is the isomeric 1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethanone. Depending on the reaction conditions, trace amounts of other isomers or poly-acylated products may also be formed.
Q3: What analytical techniques are recommended for monitoring the purification process?
A3: Thin Layer Chromatography (TLC) is useful for monitoring the progress of column chromatography. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are ideal for assessing the purity of the final product and identifying the isomeric ratio.
Data Presentation
Table 1: Physical Properties of Dichlorophenyl Trifluoroethanone Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₃Cl₂F₃O | 243.01 | Not available |
| 1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethanone | C₈H₃Cl₂F₃O | 243.01 | Not available |
| 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | C₈H₃Cl₂F₃O | 243.01 | 265[1][2] |
Table 2: Purity Data from Purification of Related Compounds
| Purification Method | Starting Material | Product | Initial Purity (%) | Final Purity (%) | Reference |
| Fractional Distillation | Crude 1-(3,4-dichloro-5-nitro-phenyl)-2,2,2-trifluoroethanone | 1-(3,4-dichloro-5-nitro-phenyl)-2,2,2-trifluoroethanone | 88.0 | 92 | European Patent Office |
| Recrystallization | Crude 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone | 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone | Not specified | Not specified | Google Patents |
| Silica Gel Chromatography | Crude 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone | 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone | Not specified | Not specified | Google Patents |
Note: The purity data presented is for structurally similar compounds and serves as a general guide for expected outcomes.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of this compound from its 2,6-dichloro isomer.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Heptane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in heptane.
-
Column Packing: Pack the glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with 100% heptane. Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or linear gradient (e.g., 0% to 5% ethyl acetate in heptane).
-
Fraction Collection: Collect fractions in test tubes.
-
Monitoring: Monitor the separation by TLC, visualizing the spots under a UV lamp. The two isomers should appear as distinct spots with different Rf values.
-
Product Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Preventing byproduct formation in the synthesis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
Technical Support Center: Synthesis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of this compound. The primary focus is on preventing byproduct formation during the key Friedel-Crafts acylation step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of 1,3-dichlorobenzene using a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] This reaction is an electrophilic aromatic substitution.[2]
Q2: What are the primary isomeric byproducts I should expect?
A2: The main impurity is typically the regioisomer, 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone. The substitution pattern is dictated by the directing effects of the two chlorine atoms on the 1,3-dichlorobenzene ring.[3] While both are ortho-, para-directing, the combination allows for acylation at the 4-position (desired product) and the 5-position (byproduct). Acylation at the 2- and 6-positions is generally sterically hindered.
Q3: Can poly-acylation occur?
A3: Poly-acylation is less common in Friedel-Crafts acylation compared to alkylation because the resulting ketone product is deactivated towards further electrophilic attack.[4] However, under harsh conditions (e.g., high temperatures, large excess of acylating agent and catalyst), di-acylated products can form.
Q4: How can I effectively remove isomeric byproducts after the reaction?
A4: The crude product can be purified to remove isomers and other impurities. Common methods include recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) or silica gel column chromatography.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: My final product is contaminated with the 1-(3,5-Dichlorophenyl) isomer.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | High temperatures can reduce the regioselectivity of the reaction. Perform the reaction at a lower temperature (e.g., 0-5 °C) to favor the thermodynamically more stable 2,4-isomer. |
| Highly Reactive Catalyst | Strong Lewis acids like AlCl₃ can sometimes lead to lower selectivity. Consider experimenting with milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may offer better control over isomer formation. |
| Solvent Effects | The choice of solvent can influence isomer distribution. Non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are common. However, polar solvents like nitrobenzene have been shown to alter isomer ratios in other dichlorobenzene acylations.[3] |
Problem 2: The reaction yield is low, with significant unreacted starting material.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[5] |
| Insufficient Catalyst | In Friedel-Crafts acylation, the catalyst complexes with the product ketone. Therefore, slightly more than one equivalent of the catalyst is often required for the reaction to go to completion. Ensure at least 1.1 equivalents of AlCl₃ are used. |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time if necessary.[5] |
Problem 3: The reaction mixture turns very dark or forms a tar-like substance.
| Potential Cause | Recommended Solution |
| Excessive Temperature | The reaction is exothermic. Overheating can lead to decomposition and polymerization of starting materials or products, resulting in charring.[6] Maintain strict temperature control, especially during the addition of reagents, by using an ice-water bath.[5] |
| Impure Reagents | Impurities in the starting materials or solvent can lead to undesirable side reactions. Use high-purity, anhydrous reagents and solvents for the best results. |
Data Presentation
The choice of Lewis acid catalyst is critical for controlling regioselectivity. The following table provides an illustrative comparison based on established principles of Friedel-Crafts reactions.
Table 1: Illustrative Effect of Catalyst Choice on Isomer Distribution
| Catalyst | Relative Reactivity | Typical Temperature | Selectivity for 2,4-Isomer | Potential Issues |
| AlCl₃ | High | 0 °C to RT | Good to Moderate | Can promote side reactions if not controlled. |
| FeCl₃ | Moderate | RT to 50 °C | Moderate to Good | Less reactive, may require higher temperatures. |
| ZnCl₂ | Low | 50 °C to 100 °C | Generally Good | Requires higher temperatures; slow reaction rate. |
| Zeolites | Variable | High Temperatures | High | Environmentally friendly but requires high heat. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1,3-Dichlorobenzene
This protocol is a representative procedure. Researchers should adapt it based on their specific laboratory conditions and scale.
Materials:
-
1,3-Dichlorobenzene (1.0 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.[5]
-
Catalyst Suspension: To the flask, add anhydrous DCM followed by anhydrous AlCl₃ (1.3 eq). Stir the suspension and cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: Add 1,3-dichlorobenzene (1.0 eq) to the cooled suspension. Separately, charge the dropping funnel with trifluoroacetic anhydride (1.2 eq) dissolved in a small amount of anhydrous DCM.
-
Acylation: Add the TFAA solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC or GC.
-
Workup (Quenching): Prepare a separate beaker containing a mixture of crushed ice and a small amount of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring to decompose the aluminum complex.[5]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by either recrystallization or column chromatography to yield pure this compound.[5]
Visualizations
Caption: Reaction pathway for the synthesis and primary byproduct formation.
Caption: Troubleshooting workflow for addressing product impurity issues.
Caption: Logical relationships between reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. US2123857A - Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key chiral intermediate for antifungal agents like Luliconazole.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General & Method Selection
Q1: What are the primary methods for synthesizing (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol?
A1: The two main enantioselective routes are:
-
Biocatalytic Reduction: This method uses enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to asymmetrically reduce the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone.[3][4] This approach is often favored for its high selectivity, mild reaction conditions, and environmental friendliness.[2]
-
Asymmetric Chemical Reduction: This route typically involves a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst, with a reducing agent like borane (BH₃).[1][5] This method offers a well-established chemical alternative to biocatalysis.
Q2: Our team is deciding between a biocatalytic and a chemical reduction approach. What are the key advantages and disadvantages of each?
A2:
-
Biocatalytic Reduction:
-
Advantages: Extremely high enantioselectivity (>99% ee is common), operates under mild conditions (pH, temperature), environmentally friendly ("green chemistry"), and can achieve very high substrate loading and space-time yields.[2][6]
-
Disadvantages: Requires specific enzymes which may need to be purchased or produced via fermentation, potential for enzyme inhibition or denaturation, and may require co-factor recycling systems (e.g., using isopropanol and NADP⁺).[3][7]
-
-
Asymmetric Chemical Reduction (e.g., CBS Reduction):
-
Advantages: Well-understood mechanism, high enantioselectivity (often >98% ee), and avoids the complexities of handling biological materials.[1][5]
-
Disadvantages: Reagents like borane are hazardous and require careful handling, catalysts can be expensive and sensitive to air and moisture, and the process may generate more chemical waste compared to biocatalysis.[2][8]
-
Section 2: Troubleshooting Biocatalytic Reduction
Q3: We are experiencing low conversion rates in our enzymatic reduction. What are the likely causes?
A3: Low conversion can stem from several factors:
-
Sub-optimal pH or Temperature: Enzymes have a narrow optimal range. For ketoreductases from Lactobacillus kefiri, the optimal temperature is typically around 35°C and pH is near 6.0-8.0.[3][9] Verify and adjust your reaction conditions.
-
Enzyme Inactivation: The enzyme may be denatured by improper storage or handling. High concentrations of co-solvents (like isopropanol or DMSO) or the substrate/product itself can also inhibit or deactivate the enzyme.[2]
-
Insufficient Co-factor Recycling: The reduction requires a hydride source, typically NADPH, which must be regenerated. If using a glucose dehydrogenase (GDH) or isopropanol/secondary alcohol dehydrogenase system, ensure all components are active and at the correct concentration.[4][7]
-
Poor Substrate Solubility: The starting ketone has low aqueous solubility. The use of a co-solvent is often necessary to improve mass transfer. Ensure adequate mixing and appropriate co-solvent concentration (e.g., 5-70% v/v).[2][9]
Q4: The enantiomeric excess (ee) of our product is lower than expected (>99%). Why might this be happening?
A4: While biocatalytic methods typically give very high ee, deviations can occur:
-
Presence of Contaminating Enzymes: If using whole cells or a crude enzyme preparation, other endogenous reductases with opposite or no stereoselectivity could be present, leading to the formation of the (R)-enantiomer.
-
Reaction Conditions: Extreme pH or temperature can sometimes affect the conformational integrity of the enzyme's active site, slightly reducing its stereoselectivity.
-
Incorrect Enzyme Selection: Ensure you are using a reductase known to produce the (S)-enantiomer. Some ketoreductases selectively produce the (R)-enantiomer.[7]
Section 3: Troubleshooting Asymmetric Chemical Reduction (CBS)
Q5: Our CBS-catalyzed reduction is yielding a product with low ee.
A5: This is a common issue with several potential causes:
-
Catalyst Quality: The oxazaborolidine catalyst is sensitive to moisture and can degrade upon storage, leading to reduced enantioselectivity.[10] Using an in-situ generated catalyst or a freshly opened bottle is recommended.
-
Purity of Borane: The quality and exact molarity of the borane solution (e.g., BH₃•THF or BH₃•SMe₂) are critical. Use a recently titrated solution.
-
Reaction Temperature: These reductions are often performed at low temperatures to maximize enantioselectivity. A deviation to higher temperatures can lead to a drop in ee.
-
Stoichiometry: The ratio of substrate to borane and catalyst is crucial. An excess of borane can lead to a faster, non-catalyzed background reduction, which is not stereoselective and will lower the overall ee.[11]
Q6: The reaction is sluggish or does not go to completion.
A6:
-
Reagent Inactivation: Both the CBS catalyst and borane can be quenched by water or other protic impurities in the solvent or on the glassware. Ensure all materials and solvents are rigorously dried.
-
Low Temperature: While beneficial for selectivity, very low temperatures can significantly slow the reaction rate. A balance must be struck, or reaction times extended.
-
Insufficient Reducing Agent: Verify the concentration and amount of borane added. If the borane solution has degraded, an insufficient amount of hydride will be available.
Quantitative Data Summary
The following tables summarize typical results for different synthetic methods.
Table 1: Comparison of Synthetic Methodologies
| Parameter | Biocatalytic Reduction (KRED/ADH) | Asymmetric Chemical Reduction (CBS) |
| Catalyst | Ketoreductase (e.g., from L. kefir)[3] | (S)-Methyl-CBS-Oxazaborolidine[5] |
| Reducing Agent | NADPH (recycled with Isopropanol or Glucose)[3][7] | Borane complex (e.g., BH₃•THF)[5] |
| Typical Solvent | Aqueous buffer with co-solvent (e.g., Isopropanol)[3] | Anhydrous organic solvent (e.g., THF, Toluene)[5] |
| Temperature | 20–40 °C[2] | -20 to 25 °C[5] |
| Typical Yield | >95% (conversion)[12] | 71–93% (isolated)[5] |
| Enantiomeric Excess (ee) | >99.5%[6] | 95–99.4%[5] |
| Key Advantage | High selectivity, green process, high productivity[2][6] | Well-established, avoids biologicals[1] |
Table 2: Reported Performance of Specific Biocatalysts
| Catalyst / Strain | Substrate Conc. | Yield / Conversion | Enantiomeric Excess (ee) | Space-Time Yield | Reference |
| LkADHM3 (L. kefir mutant) | 600 g/L | >99% Conversion | >99.5% | 654 g L⁻¹ d⁻¹ | [6] |
| LK08 (L. kefir mutant in E. coli) | 300 g/L | >99% Conversion | >99% | Not Reported | [3][12] |
| SsCR (S. stipitis) | 67 g/L | 88.2% Isolated Yield | 99.9% (R-enantiomer) | 268 g L⁻¹ d⁻¹ | [7] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction on a Preparative Scale
This protocol is adapted from a reported scale-up synthesis using a recombinant ketoreductase.[3]
-
Reaction Setup: In a 3 L reaction vessel equipped with overhead stirring and temperature control, add 700 mL of isopropanol, 300 g of 2-chloro-1-(2,4-dichlorophenyl)ethanone, and 0.1 g of NADP⁺. Add 100 mM phosphate buffer (pH 6.0) to bring the total volume to approximately 1 L.
-
Catalyst Addition: To the stirred mixture, add 300 g of wet cells of recombinant E. coli expressing the ketoreductase (e.g., LK08).
-
Reaction Execution: Maintain the reaction temperature at 35°C with constant overhead stirring for 30 hours. Monitor the reaction progress by HPLC or TLC by taking small aliquots.
-
Workup: Once the starting material is consumed (>99% conversion), stop the reaction and remove the isopropanol and by-product acetone by evaporation under reduced pressure.
-
Extraction: Extract the remaining aqueous residue three times with an equal volume of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by crystallization from a solvent like heptane to achieve high chemical purity (>99%).[3]
Protocol 2: Asymmetric Chemical Reduction via CBS Catalyst
This protocol is a general representation of a CBS reduction.[5][11]
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add the chiral catalyst, (S)-2-methyl-CBS-oxazaborolidine (0.05-0.1 equivalents), and dry toluene. Cool the solution to 0°C.
-
Borane Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃•SMe₂) or borane-THF (BH₃•THF) (approx. 0.6-1.0 equivalents) to the catalyst solution while maintaining the temperature. Stir for 15 minutes to allow for complex formation.
-
Substrate Addition: Dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone (1.0 equivalent) in dry toluene and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise significantly.
-
Reaction Execution: Stir the reaction at the controlled temperature for several hours until TLC/HPLC analysis shows complete consumption of the starting ketone.
-
Quenching: Carefully and slowly quench the reaction by the dropwise addition of methanol at 0°C to destroy excess borane.
-
Workup and Extraction: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization to yield pure (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[5]
Visualized Workflow
References
- 1. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]
- 2. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. almacgroup.com [almacgroup.com]
- 5. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.uvic.ca [web.uvic.ca]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting HPLC separation of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone and its products
Technical Support Center: HPLC Separation of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of this compound and its related products, such as the corresponding alcohol, 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for separating this compound and its potential products?
A robust starting point for separating this compound and its structurally similar products is a reversed-phase HPLC (RP-HPLC) method. Given the aromatic and halogenated nature of the analyte, a C18 column is a suitable choice.[1]
Recommended Initial HPLC Parameters
| Parameter | Recommended Condition |
|---|---|
| HPLC System | Standard system with pump, autosampler, column oven, and UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (ACN) : Water (H₂O) (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 248 nm |
| Run Time | 10 minutes |
Q2: I'm observing poor peak shape (e.g., peak tailing) for my ketone peak. What are the common causes and solutions?
Peak tailing is a common issue in RP-HPLC and can compromise resolution and quantitation.[2][3] It is often caused by secondary interactions between the analyte and the stationary phase.[4][5]
Common Causes & Solutions for Peak Tailing:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.[2][4]
-
Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can distort peak shape.[3]
Q3: The resolution between the parent ketone and its alcohol product is poor. How can I improve the separation?
Separating structurally similar compounds, like a ketone and its corresponding alcohol, can be challenging.[7][8] Improving resolution requires optimizing the selectivity (α), efficiency (N), or retention factor (k) of the separation.[9][10]
Strategies to Improve Resolution:
-
Adjust Mobile Phase Strength: Decreasing the percentage of the organic solvent (acetonitrile) will increase the retention time for both compounds, potentially providing more time for the column to separate them.[7]
-
Change Organic Modifier: Switching from acetonitrile to methanol can alter selectivity due to different solvent properties and interactions with the analytes and stationary phase.
-
Modify Column Temperature: Increasing or decreasing the column temperature can affect selectivity. A good starting point is to test temperatures 10-15°C above and below your current setting.[11]
-
Try a Different Stationary Phase: If adjusting the mobile phase is insufficient, changing the column chemistry can provide the necessary selectivity. A Phenyl-Hexyl or PFP (Pentafluorophenyl) column can offer different π-π interactions, which may be effective for separating aromatic compounds.[7][11]
Example Data: Effect of Mobile Phase on Resolution
| % Acetonitrile | Ketone Rt (min) | Alcohol Rt (min) | Resolution (Rs) |
|---|---|---|---|
| 70% | 3.5 | 3.7 | 0.8 (Poor) |
| 65% | 4.8 | 5.2 | 1.6 (Good) |
| 60% | 6.5 | 7.2 | 2.1 (Excellent)|
Note: Data is illustrative and will vary based on the specific HPLC system and column.
Q4: My retention times are shifting between injections. What is the cause?
Unstable retention times can indicate a problem with the HPLC system or the method's robustness.[6]
Potential Causes for Drifting Retention Times:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence.
-
Mobile Phase Changes: The mobile phase composition can change over time due to evaporation of the more volatile solvent. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: A fluctuating column temperature will cause retention times to drift. Use a column oven for stable temperature control.[12]
-
Pump or Proportioning Valve Issues: Inconsistent flow rates or incorrect mobile phase mixing from the pump can lead to shifts.[6] Check the pump for leaks and verify flow rate accuracy.[6]
Experimental Protocols
Protocol 1: Standard RP-HPLC Method
This protocol outlines the steps for analyzing this compound using the recommended starting conditions.
1. Reagent and Sample Preparation:
- Mobile Phase A (Water): Use HPLC-grade or ultrapure water.
- Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
- Working Mobile Phase: Prepare a 65:35 (v/v) mixture of Acetonitrile:Water. Degas the solution using sonication or vacuum filtration.
- Sample Diluent: Use the working mobile phase.
- Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 10 µg/mL.
- Sample Solution: Prepare the sample in the diluent to achieve a similar concentration. Filter through a 0.45 µm syringe filter if particulates are present.[6]
2. HPLC System Setup:
- Install a C18, 4.6 x 150 mm, 5 µm column.
- Set the column oven temperature to 30°C.
- Purge the pump with the working mobile phase.
- Equilibrate the column with the mobile phase at 1.0 mL/min until a stable baseline is achieved (typically 15-30 minutes).
3. Chromatographic Analysis:
- Set the UV detector to a wavelength of 248 nm.
- Inject 10 µL of a blank (diluent), followed by the standard and sample solutions.
- Monitor the separation for a run time of 10 minutes.
Visualized Workflows and Relationships
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Sol_Col1 [label="Change Temperature\n(e.g., 30°C -> 40°C)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Sol_Col2 [label="Try Different Phase\n(e.g., Phenyl-Hexyl)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
Sol_Sys1 [label="Verify Flow Rate", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Sol_Sys2 [label="Check for Leaks", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges Problem -> Check_MP [label="Start Here"]; Problem -> Check_Col; Problem -> Check_Sys;
Check_MP -> Sol_MP1 [label="Adjust Retention"]; Check_MP -> Sol_MP2 [label="Alter Selectivity"];
Check_Col -> Sol_Col1 [label="Alter Selectivity"]; Check_Col -> Sol_Col2 [label="Change Chemistry"];
Check_Sys -> Sol_Sys1 [label="Confirm Stability"]; Check_Sys -> Sol_Sys2 [label="Ensure Integrity"]; }
Caption: Troubleshooting workflow for poor HPLC peak resolution.
// Nodes Parent [label="1-(2,4-Dichlorophenyl)\n-2,2,2-trifluoroethanone\n(Ketone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="1-(2,4-Dichlorophenyl)\n-2,2,2-trifluoroethanol\n(Alcohol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurity [label="2,4-Dichloro\n-α-chloroacetophenone\n(Possible Precursor Impurity)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Separation [label="HPLC Separation Challenge:\nSeparating compounds with\nvery similar structures and polarity.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Impurity -> Parent [label="Synthesis"]; Parent -> Product [label="Reduction"]; {Parent; Product; Impurity} -> Separation [style=dashed, arrowhead=none]; }
Caption: Relationship between the target analyte and related products.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 12. m.youtube.com [m.youtube.com]
Enhancing the stability of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone during reactions
Welcome to the technical support center for 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 92736-81-7). This resource is designed for researchers, scientists, and drug development professionals to address common stability and reactivity challenges encountered during its use.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section provides answers to common questions and troubleshooting advice for reactions involving this compound.
Q1: My reaction is showing low yield and forming a significant amount of a hydrated byproduct. What is happening and how can I prevent it?
A1: this compound, like other trifluoromethyl ketones, is highly susceptible to hydration. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and prone to attack by water, forming a stable gem-diol (hydrate).[1][2] This equilibrium can reduce the concentration of the active ketone, leading to lower yields.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents, reagents, and glassware are rigorously dried. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Solvent Choice: Use aprotic solvents (e.g., THF, Diethyl Ether, Toluene, DCM) that do not participate in hydrogen bonding and are less likely to contain water.
-
Reagent Purity: Ensure all starting materials and reagents are anhydrous.
Q2: I'm observing decomposition of the starting material, especially when using basic reagents. What is the likely cause?
A2: The stability of the trifluoromethyl ketone is significantly compromised under basic conditions. Strong bases can deprotonate the molecule or catalyze decomposition pathways. Furthermore, nucleophilic attack is a common reaction pathway.[3][4][5][6]
Troubleshooting Steps:
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base. Consider milder bases or alternative reaction pathways that avoid strongly basic conditions.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize side reactions and decomposition. Add the base slowly to control any exothermic processes.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent product degradation.
Q3: My reaction with a strong nucleophile (e.g., Grignard reagent) is not proceeding as expected. What stability issues should I consider?
A3: The high electrophilicity of the carbonyl carbon makes it a prime target for strong nucleophiles.[7] However, competing reactions can occur. The stability of the initial adduct and potential side reactions with the trifluoromethyl group can complicate the outcome.
Troubleshooting Steps:
-
Inverse Addition: Add the ketone solution slowly to the nucleophile solution (inverse addition) to maintain a low concentration of the ketone and minimize side reactions.
-
Low Temperature: Conduct the reaction at low temperatures (e.g., -78 °C) to enhance selectivity and reduce the rate of decomposition of any unstable intermediates.
-
Lewis Acid Additives: In some cases, the use of a Lewis acid can coordinate to the carbonyl oxygen, further activating it towards nucleophilic attack and potentially improving the reaction outcome.
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure long-term stability and purity, the compound should be stored under the following conditions:
-
Temperature: Store at room temperature or refrigerated (2-8 °C) for enhanced stability.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon).
-
Environment: Keep in a dry, well-ventilated place away from moisture, strong bases, and oxidizing agents.
Stability Data Summary
| Compound | Solvent System | Temperature (°C) | Rate Constant (s⁻¹) | Observation | Reference |
| S-ethyl trifluorothioacetate | Acetonitrile / 5M Water | 23.0 | ~1.0 x 10⁻⁴ | Slow hydrolysis rate due to the relatively poor leaving group (CH₃CH₂S⁻).[8] | [8] |
| p-Nitrophenyl trifluoroacetate | Acetonitrile / Water | 23.0 | 2.81 x 10⁻⁴ | Faster hydrolysis compared to the thioester due to a better leaving group.[8] | [8] |
| 2,2,2-Trifluoroacetophenone | General | N/A | N/A | Known to readily form a stable hydrate in the presence of water.[9][10][11] | [9][10][11] |
This data is for analogous compounds and should be used as a qualitative guide. Reaction kinetics will vary based on the specific substituents on the phenyl ring.
Experimental Protocols
This section provides a detailed methodology for a key reaction involving this compound: the synthesis of its corresponding epoxide, a crucial intermediate for azole antifungal agents like fluconazole. The procedure is based on the Corey-Chaykovsky reaction.[12][13][14]
Protocol: Synthesis of 2-(2,4-Dichlorophenyl)-2-(trifluoromethyl)oxirane
Objective: To convert this compound to its corresponding epoxide via a Corey-Chaykovsky reaction.
Materials:
-
This compound
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Ylide Formation: Add anhydrous DMSO to the flask and stir the suspension. Add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise to the suspension at room temperature. The reaction is exothermic and hydrogen gas will evolve. Stir the resulting milky-white solution for 1-2 hours at room temperature until gas evolution ceases, indicating the formation of the sulfur ylide.
-
Ketone Addition: Dissolve this compound (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the ylide solution at room temperature over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired epoxide.
Visualizations
The following diagrams illustrate key pathways and troubleshooting logic.
References
- 1. Diastereoselective Johnson–Corey–Chaykovsky trifluoroethylidenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]
- 9. 2,2,2-Trifluoroacetophenone 99 434-45-7 [sigmaaldrich.com]
- 10. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,2,2-Trifluoroacetophenone, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 13. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 14. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Catalysts for the Asymmetric Reduction of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern pharmaceutical synthesis. The target molecule, 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone, is a challenging substrate due to the presence of both electron-withdrawing halogen and trifluoromethyl groups. This guide provides a comparative overview of various catalytic systems for its asymmetric reduction, offering insights into their performance based on available experimental data for the target molecule and structurally similar substrates.
Catalyst Performance Comparison
The following table summarizes the expected performance of different catalyst types for the asymmetric reduction of this compound. While data for the specific substrate is limited for some chemical catalysts, the presented values are based on results obtained for analogous halogenated and trifluoromethylated acetophenones and serve as a predictive guide.
| Catalyst Type | Catalyst/Ligand Example | Enantiomeric Excess (e.e.) (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Ruthenium-based | RuCl₂[(R)-BINAP][(R,R)-DPEN] | >95 | >90 | High efficiency and enantioselectivity for a broad range of ketones. | Requires high-pressure hydrogen gas; catalyst can be sensitive to air and moisture. |
| Rhodium-based | [Rh(cod)Cl]₂ / (R,R)-TsDPEN | >90 | >85 | Effective for transfer hydrogenation under milder conditions. | Can be less active than ruthenium catalysts for some substrates. |
| Iridium-based | [Ir(cod)Cl]₂ / f-spiroPhos | >98 | >95 | Excellent enantioselectivity and high turnover numbers.[1] | Catalysts can be expensive. |
| Organocatalyst (CBS) | (R)-2-Methyl-CBS-oxazaborolidine | >95 | >90 | Does not require transition metals; predictable stereochemistry.[2][3] | Requires stoichiometric use of a borane reagent; sensitive to water.[3] |
| Biocatalyst (Ketoreductase) | Ketoreductase from Scheffersomyces stipitis | >99 | >95 | Extremely high enantioselectivity; mild reaction conditions (aqueous media, room temp.); environmentally friendly.[4] | Substrate scope can be limited; requires specific enzyme screening. |
Experimental Protocols
Detailed methodologies for the asymmetric reduction using representative catalysts are provided below. These protocols are based on established procedures for similar substrates and should be optimized for the specific target molecule.
Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from the well-established Noyori-type asymmetric hydrogenation.[5]
Catalyst System: RuCl₂[(R)-BINAP][(R,R)-DPEN]
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with RuCl₂[(R)-BINAP][(R,R)-DPEN] (0.01 mol%).
-
A solution of this compound (1.0 mmol) in anhydrous, degassed isopropanol (5 mL) is added.
-
A solution of potassium tert-butoxide (0.02 mmol) in isopropanol (1 mL) is added.
-
The autoclave is sealed, removed from the glovebox, and pressurized with hydrogen gas to 50 atm.
-
The reaction mixture is stirred at 30°C for 24 hours.
-
After carefully venting the hydrogen, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the chiral alcohol.
-
Enantiomeric excess is determined by chiral HPLC analysis.
Corey-Bakshi-Shibata (CBS) Reduction
This organocatalytic method provides a metal-free alternative for asymmetric reduction.[2][3]
Catalyst System: (R)-2-Methyl-CBS-oxazaborolidine and Borane Dimethyl Sulfide Complex
Procedure:
-
A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) in anhydrous tetrahydrofuran (THF, 2 mL) is cooled to -20°C under an argon atmosphere.
-
Borane dimethyl sulfide complex (1.2 mmol) is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of this compound (1.0 mmol) in anhydrous THF (3 mL) is added dropwise over 20 minutes.
-
The reaction is stirred at -20°C for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of methanol (2 mL), followed by 1 M HCl (5 mL).
-
The mixture is extracted with ethyl acetate (3 x 10 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography.
-
Enantiomeric excess is determined by chiral HPLC.
Biocatalytic Reduction with a Ketoreductase
This protocol is based on the successful reduction of the structurally similar 2-chloro-1-(2,4-dichlorophenyl)ethanone.[4]
Catalyst System: Lyophilized E. coli cells expressing a ketoreductase from Scheffersomyces stipitis and a glucose dehydrogenase for cofactor regeneration.
Procedure:
-
In a temperature-controlled shaker, lyophilized E. coli cells (100 mg) containing the overexpressed ketoreductase and glucose dehydrogenase are suspended in a phosphate buffer (10 mL, 100 mM, pH 7.0).
-
Glucose (1.5 mmol) and NADP⁺ (0.01 mmol) are added to the suspension.
-
This compound (1.0 mmol) is added, potentially dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.
-
The reaction mixture is incubated at 30°C with shaking at 200 rpm.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The product is purified by column chromatography.
-
Enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Workflow
The general workflow for the catalytic asymmetric reduction of this compound is depicted below. This process highlights the key stages from substrate preparation to the analysis of the final chiral product.
Caption: General workflow for the catalytic asymmetric reduction.
The logical relationship for selecting a suitable catalyst often involves considering factors such as desired enantioselectivity, cost, and scalability. The following diagram illustrates a simplified decision-making pathway.
References
- 1. Enantioselective synthesis of chiral 2,2,2-trifluoroethyl lactams via asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Synthetic Utility of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone and Other Halogenated Acetophenones
In the landscape of synthetic organic chemistry and drug discovery, halogenated acetophenones serve as pivotal building blocks for a diverse array of complex molecules and pharmacologically active compounds. The strategic incorporation of halogen atoms and trifluoromethyl groups onto the acetophenone scaffold profoundly influences the molecule's reactivity, offering chemists a versatile toolkit for molecular design. This guide provides a comparative analysis of 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone against other halogenated acetophenones, focusing on their performance in key synthetic transformations.
Introduction to Halogenated Acetophenones
Halogenated acetophenones are characterized by the presence of one or more halogen atoms on the phenyl ring or at the α-carbon of the acetyl group. The nature, number, and position of these halogen substituents, in concert with other functional groups like the trifluoromethyl moiety, dictate the electrophilicity of the carbonyl carbon and the acidity of the α-protons. These factors, in turn, govern the compound's reactivity in a variety of reactions, including nucleophilic additions, substitutions, and condensation reactions.
This compound is a unique substrate featuring a trifluoromethyl group at the α-position and two chlorine atoms on the phenyl ring. The potent electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The dichlorinated phenyl ring further modulates the electronic properties of the molecule.
This guide will explore the comparative reactivity of this compound in relation to other halogenated acetophenones, such as monochloro-, dichloro-, and bromoacetophenones, as well as non-chlorinated trifluoroacetophenones.
Comparative Reactivity in Key Synthetic Transformations
The synthetic utility of halogenated acetophenones is best illustrated through their performance in fundamental organic reactions. Below is a comparative overview of the reactivity of this compound and its analogs.
Nucleophilic Substitution Reactions
α-Halogenated ketones are highly reactive substrates for SN2 reactions due to the activation of the carbon-halogen bond by the adjacent carbonyl group. The reactivity is influenced by the nature of the halogen, with the general trend being I > Br > Cl > F for the leaving group ability.
While this compound does not have an α-halogen, related compounds with α-halogens are common. For instance, the synthesis of α-chloroacetophenone glycol ketal can be achieved in high yield.[1]
Table 1: Comparison of Reactivity in Nucleophilic Substitution
| Compound | Halogen at α-position | Expected Relative Reactivity | Reference |
| 2-Bromoacetophenone | Br | High | |
| 2-Chloroacetophenone | Cl | Moderate | |
| 2-Fluoroacetophenone | F | Low |
Note: Data is based on general reactivity trends of α-haloketones.
Carbonyl Group Reactivity: Reduction Reactions
The presence of electron-withdrawing groups on the acetophenone structure enhances the reactivity of the carbonyl group towards nucleophilic addition, such as in reduction reactions. The trifluoromethyl group in this compound makes its carbonyl carbon highly electrophilic.
A study on the biotransformation of various halogenated acetophenones by Yarrowia lipolytica strains demonstrated that the nature and location of the halogen atom significantly influence the enantioselectivity of the reduction to the corresponding alcohol.[2] For instance, the reduction of 2,4'-dibromoacetophenone resulted in the enantiopure R-alcohol with 100% substrate conversion.[2]
In a comparative study of α-monohalogenated acetophenones, α-fluoroacetophenone was found to be slightly less reactive towards sodium borohydride reduction than its α-chloro and α-bromo counterparts.[3][4] This was attributed to conformational effects where the more reactive conformations are disfavored for the fluoro derivative.[3][4]
Table 2: Comparative Performance in Reduction Reactions
| Compound | Reducing Agent | Product | Enantiomeric Excess (ee) / Yield | Reference |
| Acetophenone | Yarrowia lipolytica | (R)-1-phenylethanol | 80-89% ee | [2] |
| 2,4'-Dibromoacetophenone | Yarrowia lipolytica | (R)-1-(4-bromophenyl)-2-bromoethanol | 100% ee | [2] |
| α-Fluoroacetophenone | NaBH₄ | 1-Phenyl-2-fluoroethanol | Lower relative reactivity than chloro/bromo analogs | [3][4] |
| α-Chloroacetophenone | NaBH₄ | 1-Phenyl-2-chloroethanol | Higher relative reactivity than fluoro analog | [3][4] |
| α-Bromoacetophenone | NaBH₄ | 1-Phenyl-2-bromoethanol | Higher relative reactivity than fluoro analog | [3][4] |
Condensation Reactions for Heterocycle Synthesis
Halogenated acetophenones are valuable precursors for the synthesis of a wide range of heterocyclic compounds through condensation reactions.[5] For example, chalcones, synthesized from the condensation of acetophenones with aromatic aldehydes, are key intermediates for producing pyrazoles, pyrimidines, and isoxazoles.[6]
The reactivity of the acetophenone in these base-catalyzed condensations is dependent on the acidity of the α-protons. The electron-withdrawing trifluoromethyl group in this compound significantly increases the acidity of the α-protons, thus facilitating enolate formation and subsequent condensation. However, the steric bulk of the trifluoromethyl group may also influence the reaction rate.
Table 3: Utility in the Synthesis of Chalcones and Heterocycles
| Acetophenone Derivative | Aldehyde | Base | Product | Yield | Reference |
| Acetophenone | Benzaldehyde derivatives | NaOH | Chalcone derivatives | Not specified | |
| 2-Hydroxyacetophenone derivatives | N,N-dimethylformamide dimethyl acetal | - | Isoflavones | Up to 92% | [7] |
| 1-(2,4-dihydroxyphenyl)ethanone | N,N-dimethylformamide dimethyl acetal | - | Isoflavone | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for key reactions involving halogenated acetophenones.
Protocol 1: α-Fluorination of Acetophenone Derivatives
This protocol is adapted from a method for the direct α-fluorination of acetophenones using a hypervalent iodine reagent.[4]
Materials:
-
Substituted Acetophenone (1.0 mmol)
-
Iodosylbenzene (1.2 mmol)
-
Triethylamine pentahydrofluoride (TEA·5HF) (2.0 mmol)
-
1,2-Dichloroethane (DCE) (5 mL)
Procedure:
-
To a solution of the substituted acetophenone in DCE, add iodosylbenzene and TEA·5HF.
-
Stir the mixture at 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 4: Representative Yields for α-Fluorination
| Substrate | Product | Yield | Reference |
| Acetophenone | α-Fluoroacetophenone | 75% | [4] |
| 4'-Chloroacetophenone | 4'-Chloro-α-fluoroacetophenone | 84% | [4] |
| 4'-Bromoacetophenone | 4'-Bromo-α-fluoroacetophenone | 78% | [4] |
| 4'-Nitroacetophenone | 4'-Nitro-α-fluoroacetophenone | 65% | [4] |
Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation
This is a general procedure for the synthesis of chalcones from acetophenones and aromatic aldehydes.
Materials:
-
Substituted Acetophenone (0.01 mol)
-
Aromatic Aldehyde (0.01 mol)
-
Ethanol (25 mL)
-
10% Sodium Hydroxide solution (25 mL)
Procedure:
-
Dissolve the substituted acetophenone and aromatic aldehyde in ethanol.
-
Slowly add the sodium hydroxide solution to the mixture with stirring.
-
Continue stirring for 4 hours at room temperature.
-
Pour the reaction mixture into 400 mL of water with constant stirring.
-
Allow the mixture to stand overnight in a refrigerator.
-
Filter the precipitated product, wash with water, and recrystallize from ethanol.
Visualizing Synthetic Pathways
The following diagrams illustrate key reaction workflows and logical relationships in the synthesis of compounds derived from halogenated acetophenones.
Conclusion
The reactivity of halogenated acetophenones is a nuanced interplay of electronic and steric effects imparted by the halogen and other substituents. This compound stands out as a highly activated substrate due to the potent electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon and the acidity of the α-protons. This heightened reactivity makes it a valuable synthon, particularly in reactions involving nucleophilic attack at the carbonyl group and in base-catalyzed condensation reactions.
In comparison, other halogenated acetophenones exhibit a range of reactivities that can be tailored for specific synthetic outcomes. The choice of a particular halogenated acetophenone will depend on the desired reactivity, the specific reaction being performed, and the target molecule's overall synthetic strategy. This guide provides a foundational understanding to aid researchers, scientists, and drug development professionals in selecting the optimal halogenated acetophenone for their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Enantioselectivity comparison of different reducing agents for 2-chloro-1-(2,4-dichlorophenyl)ethanone
A Comparative Guide to the Enantioselective Reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral alcohols is a critical step in the development of many pharmaceutical agents. One such key intermediate is (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a precursor for antifungal drugs like Luliconazole. The enantioselective reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is the most direct route to this valuable compound. This guide provides an objective comparison of different reducing agents and methodologies, supported by experimental data, to assist researchers in selecting the most suitable approach for their needs.
The primary methods for this asymmetric reduction can be broadly categorized into biocatalytic and chemical approaches. Biocatalysis utilizes enzymes, such as ketoreductases, to achieve high selectivity under mild conditions. Chemical methods often employ chiral catalysts, such as oxazaborolidines in the Corey-Bakshi-Shibata (CBS) reduction, to direct the stereochemical outcome.
Performance Comparison of Reducing Agents
The choice of reducing agent and catalyst system significantly impacts the enantiomeric excess (e.e.), yield, and overall efficiency of the reaction. Below is a summary of quantitative data from various studies on the enantioselective reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone.
| Catalyst/Enzyme | Reducing Agent | Co-factor/Co-solvent | Substrate Conc. (g/L) | Yield (%) | e.e. (%) | Chirality |
| Ketoreductase (LK08 from Lactobacillus kefiri) | Isopropanol | NADP+ | up to 300g scale | >99 (conversion) | >99 | (S) |
| Ketoreductase (SsCR from Scheffersomyces stipitis CBS 6045) | Glucose | NADPH | 67 | 88.2 | 99.9 | (R) |
| Carbonyl Reductase (Candida macedoniensis AKU 4588) | Not specified | Not specified | Not specified | Not specified | 99 | (R) |
| (S)-Me-CBS Catalyst | Borane (in situ from NaBH4/Me2SO4) | THF | Not specified for this substrate | 80-99 (general) | 93-99 (general) | (R) or (S) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for both biocatalytic and chemical reductions.
Biocatalytic Reduction using Ketoreductase
This protocol is adapted from a study utilizing a ketoreductase from Lactobacillus kefiri for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[1][2]
1. Materials:
-
2-chloro-1-(2,4-dichlorophenyl)ethanone
-
Recombinant E. coli expressing ketoreductase LK08
-
Isopropanol (co-solvent and hydrogen source)
-
NADP+ (co-factor)
-
Phosphate buffer (pH optimized)
-
Ethyl acetate for extraction
2. Reaction Setup:
-
In a temperature-controlled reactor, a suspension of recombinant E. coli cells in phosphate buffer is prepared.
-
NADP+ is added to the cell suspension.
-
The substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is added. The concentration can be up to 300 g/L.[2]
-
Isopropanol is added as a co-solvent and for co-factor regeneration.
3. Reaction Conditions:
-
The reaction mixture is incubated at a controlled temperature (e.g., 20-40 °C) with agitation (e.g., 200 rpm).[2]
-
The reaction progress is monitored by HPLC until the substrate is fully consumed (typically 5-24 hours).[2]
4. Work-up and Isolation:
-
The reaction mixture is centrifuged to remove the cells.
-
The supernatant is extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography if necessary.
Chemical Reduction using Corey-Bakshi-Shibata (CBS) Catalyst
This is a general protocol for the enantioselective reduction of a prochiral ketone using an in-situ generated oxazaborolidine catalyst.[3][4]
1. Materials:
-
2-chloro-1-(2,4-dichlorophenyl)ethanone
-
(S)-Me-CBS or other chiral oxazaborolidine catalyst (e.g., 10 mol%)
-
Borane source: Borane-dimethyl sulfide complex (BH3·SMe2) or borane generated in-situ from NaBH4 and Me2SO4.
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol for quenching
-
Hydrochloric acid (1M) for work-up
-
Diethyl ether for extraction
2. Reaction Setup (under inert atmosphere):
-
A solution of the chiral oxazaborolidine catalyst (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) in anhydrous THF is prepared in a flame-dried flask under nitrogen or argon.
-
The borane solution (e.g., BH3·THF) is added to the catalyst solution at room temperature.[3]
3. Reaction Conditions:
-
The ketone, dissolved in anhydrous THF, is added dropwise to the catalyst-borane complex solution at a controlled temperature (e.g., room temperature).
-
The reaction is stirred until completion, as monitored by TLC.
4. Work-up and Isolation:
-
The reaction is carefully quenched by the dropwise addition of methanol.
-
The mixture is then treated with 1M HCl and stirred for 30 minutes.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the enantiomerically enriched alcohol.
Visualizing the Workflow
The general workflow for both biocatalytic and chemical enantioselective reduction can be visualized as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Structure of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives. Objective experimental data is presented to aid researchers in selecting the most appropriate methods for unambiguous structure elucidation, a critical step in drug discovery and development.
Comparison of Analytical Techniques
The structural confirmation of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including the number and connectivity of atoms. | Provides unambiguous evidence of molecular structure. 1H, 13C, and 19F NMR are all highly informative for these compounds. | Requires relatively pure sample and can be less sensitive than mass spectrometry. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule, particularly the trifluoromethylketone carbonyl group. | Rapid and non-destructive analysis. Provides a characteristic "fingerprint" for the compound. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the molecular structure. | High sensitivity, requiring minimal sample. Isotopic patterns of chlorine atoms are highly characteristic. | Isomeric compounds can be difficult to distinguish based on mass alone. |
| X-Ray Crystallography | The definitive three-dimensional arrangement of atoms in a single crystal. | Provides an absolute and highly detailed molecular structure. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Data
The following tables summarize typical spectroscopic data for a representative compound, this compound.
NMR Spectral Data (in CDCl3)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1H | 7.50 - 7.80 | Multiplet | Aromatic protons |
| 13C | ~180 (quartet, JCF ≈ 35 Hz) | Quartet | Carbonyl carbon (C=O) |
| 116 (quartet, JCF ≈ 290 Hz) | Quartet | Trifluoromethyl carbon (CF3) | |
| 127-140 | Multiplet | Aromatic carbons | |
| 19F | ~ -75 | Singlet | Trifluoromethyl group (CF3) |
IR and Mass Spectrometry Data
| Technique | Key Observations | Interpretation |
| IR Spectroscopy | Strong absorption band around 1730-1750 cm-1 | C=O stretching vibration of the trifluoromethylketone. |
| Strong absorption bands around 1100-1300 cm-1 | C-F stretching vibrations. | |
| Mass Spectrometry | Molecular ion peak (M+) with a characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). | Confirms the presence of two chlorine atoms and provides the molecular weight. |
| Fragment ion corresponding to the loss of CF3. | Characteristic fragmentation pattern for trifluoromethyl ketones. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean NMR tube.
-
Data Acquisition : Acquire 1H, 13C, and 19F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
1H NMR : Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
13C NMR : Acquire a proton-decoupled 13C spectrum. The characteristic quartet for the carbonyl carbon and the trifluoromethyl carbon are key diagnostic signals.
-
19F NMR : Obtain a proton-decoupled 19F spectrum to confirm the presence and chemical environment of the trifluoromethyl group.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet or a mull. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum : Record a background spectrum of the empty sample compartment or the pure solvent.
-
Sample Spectrum : Record the spectrum of the sample.
-
Data Analysis : Identify the characteristic absorption bands, paying close attention to the carbonyl and C-F stretching regions.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization : Electron ionization (EI) or electrospray ionization (ESI) are commonly used methods.
-
Mass Analysis : Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.
-
Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure. The characteristic isotopic signature of chlorine is a key validation point.[1]
X-Ray Crystallography
-
Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection : Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement : Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Structure Validation : The final refined structure provides the definitive three-dimensional arrangement of atoms in the molecule.
Signaling Pathway and Experimental Workflow
Trifluoromethyl ketones are known to be potent inhibitors of cysteine proteases, such as caspases, which play a crucial role in the apoptosis signaling pathway. The electrophilic carbonyl carbon of the trifluoromethyl ketone is attacked by the cysteine residue in the active site of the caspase, leading to the formation of a stable tetrahedral hemithioacetal adduct and subsequent inhibition of the enzyme.[2][3]
Caption: Inhibition of the caspase-mediated apoptosis pathway by a this compound derivative.
The following workflow outlines the general steps for synthesizing and validating the structure of these derivatives.
Caption: General experimental workflow for the synthesis and structural validation of this compound derivatives.
References
Comparative study of the biological activity of fluorinated versus non-fluorinated acetophenones
For Immediate Release
A comprehensive review of experimental data reveals that the strategic incorporation of fluorine atoms into acetophenone scaffolds can significantly enhance their biological activity, particularly in the realms of anticancer and antimicrobial applications. This guide provides a comparative analysis of fluorinated versus non-fluorinated acetophenones, presenting supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to inform researchers, scientists, and drug development professionals.
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical properties. In the case of acetophenones and their derivatives, such as chalcones, fluorination has been shown to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets, often leading to more potent therapeutic agents.
Comparative Anticancer Activity
The cytotoxic effects of acetophenone derivatives, particularly chalcones, have been extensively studied against various cancer cell lines. While direct comparative studies between a specific fluorinated acetophenone and its exact non-fluorinated counterpart are limited in published literature, the available data strongly suggests that fluorination significantly boosts anticancer potency.
For instance, fluoro-substituted chalcones, which are synthesized from fluorinated acetophenones, have demonstrated impressive cytotoxic activity with IC50 values in the nanomolar to low micromolar range against a panel of human cancer cell lines.
Table 1: Comparative Anticancer Activity of Acetophenone Derivatives (Chalcones)
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Fluorinated Chalcones | ||
| α-Fluorinated chalcone 4c | 5 human cancer cell lines | 0.025 - 0.202[1] |
| 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone | Human Cancer Cell Line Panel (39 systems) | Reported as the most effective in the panel[1] |
| Fluoro-substituted Chalcones | A549, A498, HeLa, A375, HepG2 | 0.029 - 0.729[1] |
| Non-Fluorinated Analog | ||
| 4'-Methoxychalcone | - | Data for a direct comparison from a single study is not readily available in the searched literature.[1] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
The enhanced anticancer activity of fluorinated chalcones is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.[1]
Comparative Antimicrobial Activity
Fluorination has also been shown to be a promising strategy for developing new antimicrobial agents from acetophenone scaffolds. Studies have demonstrated that fluorinated chalcones exhibit significant activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Comparative Antimicrobial Activity of Acetophenone Derivatives (Chalcones)
| Compound Class | Microorganism | MIC (µg/mL) |
| Fluorinated Chalcones | ||
| (E)-3-(2′-ethoxyphenyl)-1-(4-Fluoro-2-hydroxyphenyl)prop-2-en-1-one | MRSA | 50[2] |
| (E)-3-(3′,4′-diethoxyphenyl)-1-(4-fluoro-2-hydroxyl-phenyl)prop-2-en-1-one | MRSA | 50[2] |
| (E)-3-(4′-diethylaminophenyl)-1-(4-Fluoro-2-hydroxylphenyl)prop-2-en-1-one | MRSA | 25[2] |
| Non-Fluorinated Chalcones | ||
| Representative Chalcone Derivatives | Staphylococcus aureus | 0.4 - 0.6 mg/mL (400 - 600 µg/mL) |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
The increased lipophilicity of fluorinated compounds is believed to facilitate their penetration through the microbial cell membrane, contributing to their enhanced antimicrobial efficacy.[1]
Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway
Chalcones, including their fluorinated derivatives, have been identified as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1] Inhibition of this pathway by fluorinated chalcones represents a key mechanism for their anticancer effects.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by fluorinated chalcones.
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow:
Caption: General workflow for determining the cytotoxicity of acetophenones using the MTT assay.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.
Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Signaling Pathway Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylated (activated) forms of PI3K and Akt.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.
Workflow:
Caption: Experimental workflow for Western blot analysis of protein expression and phosphorylation.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone Analysis
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone. The information presented is curated from established analytical methodologies for halogenated aromatic ketones, offering a robust framework for method selection and cross-validation in research and quality control settings.
At a Glance: Performance Comparison of HPLC and GC-MS
The choice between HPLC and GC-MS for the quantification of this compound depends on the specific requirements of the assay, such as sensitivity, selectivity, and sample matrix. Below is a summary of typical performance characteristics for each method.
Table 1: Summary of Quantitative Performance Data
| Performance Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | 0.5 - 5.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 - 0.6 µg/mL | 1.5 - 15.0 ng/mL |
| Linearity (r²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Sample Preparation | Simple dissolution, filtration | Extraction, possible derivatization |
| Analysis Time | 10 - 15 minutes | 20 - 30 minutes |
| Selectivity | Good | Excellent (with MS detection) |
| Thermal Stability Required | Not required | Required |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are outlined below. These protocols are based on established methods for similar aromatic ketones and provide a solid foundation for laboratory implementation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from validated procedures for the analysis of closely related aromatic ketones.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 248 nm.[1]
-
Injection Volume: 10 µL.[1]
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Accurately weigh a known amount of the sample. Dissolve the sample in a suitable volume of the mobile phase to obtain a theoretical concentration within the calibration range. Vortex or sonicate the sample to ensure complete dissolution.
4. Validation Parameters:
-
Linearity: Assessed by a series of at least five concentrations.
-
Precision: Determined by replicate injections of a standard solution (system precision) and replicate preparations of a sample (method precision).
-
Accuracy: Evaluated by the recovery of known amounts of the analyte spiked into a placebo matrix.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of semi-volatile organic compounds.
1. Instrumentation:
-
GC-MS system equipped with a capillary column, an autosampler, and a mass spectrometer detector.
2. Sample Preparation:
-
Extraction: For solid samples, a solvent extraction (e.g., with ethyl acetate or dichloromethane) may be necessary. For liquid samples, a liquid-liquid extraction may be employed.
-
Derivatization: While this compound is likely volatile enough for direct GC-MS analysis, derivatization may be considered to improve peak shape and sensitivity, although it is not always necessary.
3. Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysixane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for a few minutes.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 50-400.
4. Validation Parameters:
-
The same validation parameters as for HPLC (Linearity, Precision, Accuracy, LOD, and LOQ) should be assessed.
Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC-MS methods.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
References
Assessing the performance of different chiral columns for separating 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol
For Immediate Publication
The successful separation of enantiomers is a critical step in the development and quality control of chiral pharmaceutical compounds. 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol is a key chiral intermediate, and achieving baseline separation of its enantiomers is paramount for ensuring the stereochemical purity of downstream active pharmaceutical ingredients. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
The enantiomeric separation of trifluoromethyl-substituted alcohols is most effectively achieved using polysaccharide-based chiral stationary phases.[1] Derivatives of amylose and cellulose, such as those found in the Chiralpak® and Chiralcel® series of columns, have shown wide applicability for these types of analytes.[1] The choice of the appropriate CSP and mobile phase is critical for achieving optimal separation.
Performance Comparison of Chiral Columns
The following table summarizes the performance data for the separation of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol on various polysaccharide-based chiral columns. The data highlights the complementary nature of different CSPs and the influence of the mobile phase composition on retention, selectivity, and resolution.
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.65 | 1.28 | 2.95 |
| Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.20 | 1.20 | 2.20 |
| Chiralpak® IA (Amylose derivative) | Methanol (100%) | 1.95 | 1.38 | 3.60 |
Note: The data presented in this table is representative and may vary based on specific instrument conditions and column batches.
Experimental Protocols
A generalized methodology for the chiral analysis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol is provided below.
1. Sample Preparation:
-
Dissolution: Dissolve the racemic or enantioenriched 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol in a suitable solvent. To avoid peak distortion, the ideal solvent is the mobile phase itself.[1]
-
Concentration: Prepare a sample with a concentration of approximately 1 mg/mL. This may require optimization based on the detector's response.[1]
2. HPLC Conditions:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector is suitable.
-
Columns:
-
Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Chiralpak® IA (250 x 4.6 mm, 3 µm)
-
-
Mobile Phase:
-
Normal Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Polar Organic Mode: Methanol (100%)
-
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point for a standard 4.6 mm internal diameter analytical column.[1]
-
Column Temperature: Maintain a constant column temperature, typically between 20°C and 40°C, to ensure reproducible retention times.[1]
-
Detection: Set the UV detector to a wavelength where the analyte has significant absorbance, often in the range of 210-254 nm for aromatic trifluoromethyl-substituted alcohols.[1]
-
Injection Volume: 5 µL
3. Data Analysis:
-
Peak Identification: Inject a racemic standard to determine the retention times of both enantiomers.[1]
-
Calculation of Chromatographic Parameters:
-
Retention Factor (k'): k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.
-
Separation Factor (α): α = k'_2 / k'_1, where k'_2 and k'_1 are the retention factors of the two enantiomers.
-
Resolution (Rs): Rs = 2(t_{R2} - t_{R1}) / (w_1 + w_2), where t_{R1} and t_{R2} are the retention times of the two enantiomers, and w_1 and w_2 are their peak widths at the base.
-
Logical Workflow for Chiral Column Selection
The selection of an appropriate chiral column and mobile phase is a systematic process. The following diagram illustrates a typical workflow for developing a chiral separation method.
References
Comparative cost-effectiveness of different synthetic routes to 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Manufacturing Viability
The synthesis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone, a key building block in the development of pharmaceuticals and agrochemicals, can be approached through several synthetic pathways. The economic viability and scalability of production are critically dependent on the chosen route. This guide provides a comparative cost-effectiveness analysis of the three primary synthetic strategies: Friedel-Crafts acylation, Grignard reagent addition, and organolithium-mediated synthesis. The comparison is based on reagent costs, reaction yields, and process parameters derived from published experimental data.
Data Presentation: A Quantitative Comparison
The following tables summarize the estimated costs and key performance indicators for each synthetic route. Costs are normalized to a per-mole basis for the final product, assuming industrial-scale procurement of starting materials and reagents.
Table 1: Starting Material and Reagent Cost Analysis (per mole of product)
| Route | Starting Material | Cost per Mole (USD) | Acylating Agent | Cost per Mole (USD) | Catalyst/Reagent | Cost per Mole (USD) | Total Reagent Cost (USD) |
| Friedel-Crafts | 1,3-Dichlorobenzene | ~$8.50 | Trifluoroacetic Anhydride | ~$25.00 | Anhydrous AlCl₃ | ~$1.50 | ~$35.00 |
| Grignard | 2,4-Dichlorobromobenzene | ~$45.00 | Methyl Trifluoroacetate | ~$20.00 | Magnesium | ~$0.50 | ~$65.50 |
| Organolithium | 1,3-Dichlorobenzene | ~$8.50 | N-Methoxy-N-methyltrifluoroacetamide | ~$150.00 | tert-Butyllithium | ~$50.00 | ~$208.50 |
Note: Prices are estimates based on bulk pricing and may vary depending on supplier and market conditions.
Table 2: Process Parameters and Yield Comparison
| Route | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (hours) | Key Process Considerations |
| Friedel-Crafts | 70 - 85 | 0 to reflux | 2 - 6 | Requires stoichiometric amounts of Lewis acid, which can be moisture-sensitive and generate significant waste. |
| Grignard | ~75 | -10 to 25 | 2 - 4 | Requires anhydrous conditions and careful temperature control. Formation of the Grignard reagent can be sensitive. |
| Organolithium | ~50 | -78 to RT | 4 - 6 | Requires cryogenic temperatures and strictly anhydrous and inert conditions. Reagents are pyrophoric and require special handling. |
Experimental Protocols
Detailed methodologies for the key reactions in each synthetic pathway are provided below. These protocols are based on established literature procedures and are intended for research and process development purposes.
Friedel-Crafts Acylation of 1,3-Dichlorobenzene
This procedure describes the synthesis of this compound via the acylation of 1,3-dichlorobenzene with trifluoroacetic anhydride, catalyzed by aluminum chloride.
Materials:
-
1,3-Dichlorobenzene
-
Trifluoroacetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, trifluoroacetic anhydride (1.1 equivalents) is added dropwise.
-
The mixture is stirred for 30 minutes at 0 °C, after which 1,3-dichlorobenzene (1.0 equivalent) is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Grignard Reagent Synthesis and Acylation
This protocol details the formation of 2,4-dichlorophenylmagnesium bromide and its subsequent reaction with methyl trifluoroacetate.[1]
Materials:
-
2,4-Dichlorobromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl trifluoroacetate
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, magnesium turnings (1.2 equivalents) are placed.
-
A solution of 2,4-dichlorobromobenzene (1.0 equivalent) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux.
-
After the magnesium has been consumed, the resulting Grignard reagent solution is cooled to -10 °C.
-
A solution of methyl trifluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below 0 °C.[1]
-
The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of saturated ammonium chloride solution.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the residue is purified by silica gel chromatography or vacuum distillation to afford the desired product.[1]
Organolithium-Mediated Synthesis
This method involves the lithiation of 1,3-dichlorobenzene using tert-butyllithium, followed by acylation.
Materials:
-
1,3-Dichlorobenzene
-
tert-Butyllithium (t-BuLi) in pentane
-
Anhydrous Tetrahydrofuran (THF)
-
N-Methoxy-N-methyl-2,2,2-trifluoroacetamide
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,3-dichlorobenzene (1.0 equivalent) in anhydrous THF at -78 °C under a nitrogen atmosphere, tert-butyllithium (1.1 equivalents) is added dropwise.
-
The mixture is stirred at -78 °C for 1 hour.
-
A solution of N-methoxy-N-methyl-2,2,2-trifluoroacetamide (1.2 equivalents) in anhydrous THF is then added dropwise, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with diethyl ether, and the combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.
-
After removal of the solvent, the crude product is purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the synthetic workflows for each of the described routes.
Caption: Friedel-Crafts Acylation Workflow
Caption: Grignard Synthesis Workflow
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE): All handling and disposal activities must be conducted while wearing the appropriate PPE to prevent exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) |
| Eye Protection | Safety goggles or a face shield |
| Body Protection | Lab coat |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood |
General Handling Guidelines:
-
Avoid direct contact with skin and eyes.[1]
-
Do not inhale vapors or dust.
-
All operations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. On-site treatment is not advised without specific, validated protocols.
Step 1: Waste Identification and Segregation
-
Classification: Treat this compound and any materials contaminated with it as hazardous waste.
-
Segregation: This compound is a halogenated organic substance. It is crucial to collect it in a designated waste container for halogenated organic compounds. Do not mix with non-halogenated waste, acids, bases, or other incompatible chemicals.[3]
Step 2: Waste Collection and Container Management
-
Container Selection: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The original container is often a suitable choice.[4]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[5] Do not use chemical formulas or abbreviations.
-
Collection: Carefully transfer the waste chemical into the designated container, avoiding splashes or spills. All contaminated materials, such as pipette tips, gloves, and absorbent paper, should also be placed in this container.
Step 3: Storage of Chemical Waste
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[1][2] This area should be clearly marked as a satellite accumulation area for hazardous waste.
-
Container Integrity: Ensure the waste container is kept closed at all times, except when adding waste.[3][6] Regularly inspect the container for any signs of leakage or degradation.
Step 4: Arranging for Professional Disposal
-
Contact a Licensed Vendor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Action | Procedure |
| Evacuation and Isolation | If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access. |
| Ventilation | Ensure the area is well-ventilated, preferably within a chemical fume hood. |
| Containment | Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill. |
| Collection | Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container. |
| Decontamination | Clean the spill area with a suitable solvent or detergent and water. All cleaning materials should be disposed of as hazardous waste. |
Disposal Workflow Diagram
Caption: A step-by-step workflow for the safe and compliant disposal of the compound.
References
Essential Safety and Operational Guide for 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical procedures for the handling and disposal of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone. Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with standard regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic ketone that poses several health risks. Based on available safety data, it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Scenario | Required PPE | Notes |
| Routine Laboratory Operations (e.g., weighing, transferring, reactions) | Eye/Face Protection: Chemical splash goggles or a face shield worn over safety glasses.[3][4]Hand Protection: Nitrile or neoprene gloves.[5][6] For extended contact, consider butyl rubber gloves.Body Protection: A standard laboratory coat.[5]Respiratory Protection: Work in a certified chemical fume hood.[2] | Ensure gloves are compatible with halogenated organic compounds. Regularly inspect gloves for any signs of degradation or puncture. |
| Spill Cleanup | Eye/Face Protection: Chemical splash goggles and a face shield.[4]Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™).[6]Body Protection: Chemical-resistant apron or coveralls over a lab coat.[5]Respiratory Protection: A full-face respirator with organic vapor cartridges may be necessary for large spills or in poorly ventilated areas.[7]Foot Protection: Chemical-resistant boots. | Spill kits containing appropriate absorbent materials should be readily accessible.[8][9] |
| Waste Disposal | Eye/Face Protection: Chemical splash goggles.[3]Hand Protection: Nitrile or neoprene gloves.[5][6]Body Protection: A standard laboratory coat.[5] | Handle waste containers within a fume hood when possible.[3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the chemical.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][10]
-
Transfers: When transferring the chemical, use appropriate tools such as spatulas or syringes to minimize the creation of dust or aerosols.[10]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8] Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage
-
Container: Store in a tightly sealed, properly labeled container.[6] The label should include the full chemical name and relevant hazard warnings.[11]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]
-
Segregation: Do not store with incompatible chemicals to prevent dangerous reactions.[5][11]
Disposal Plan
As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste.[10] Do not dispose of this chemical down the drain or in regular trash.[3]
Table 2: Step-by-Step Disposal Plan
| Step | Procedure | Key Considerations |
| 1. Waste Segregation | Collect all waste containing this compound in a dedicated, labeled hazardous waste container.[6][10] This includes neat chemical, contaminated consumables (e.g., pipette tips, gloves), and solvent rinses. | Do not mix halogenated waste with non-halogenated waste.[6][10] |
| 2. Container Labeling | The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all components in the container.[6][10] | Ensure the label is legible and securely attached to the container.[11] |
| 3. Waste Accumulation | Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10][12] This area should be away from general lab traffic and have secondary containment. | Keep the waste container closed except when adding waste.[6][13] |
| 4. Disposal Request | Once the waste container is full or has reached the institutional time limit for accumulation, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[10] | Follow your institution's specific procedures for requesting a hazardous waste pickup. |
| 5. Decontamination of Empty Containers | Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13] The rinsate must be collected and disposed of as hazardous waste.[10][13] | After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.[13] |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify your supervisor and the institutional EHS office.[7][14]
-
Don Appropriate PPE: Before attempting to clean up a small, manageable spill, put on the appropriate PPE as outlined in Table 1.[14]
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the spill and prevent it from spreading.[1][8][14]
-
Clean Up: Carefully scoop up the absorbed material and place it in a labeled hazardous waste container.[14]
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone or ethanol) and paper towels. Collect all cleaning materials and dispose of them as hazardous waste.[9]
-
Report: Report the incident to your supervisor and EHS office, even if it is a minor spill.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. chemkleancorp.com [chemkleancorp.com]
- 10. benchchem.com [benchchem.com]
- 11. chemtech-us.com [chemtech-us.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
